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(S)-2-hydroxypropanimidamide hydrochloride Documentation Hub

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  • Product: (S)-2-hydroxypropanimidamide hydrochloride
  • CAS: 1314999-69-3

Core Science & Biosynthesis

Foundational

Technical Guide: High-Precision Synthesis of (S)-2-Hydroxypropanimidamide Hydrochloride

Executive Summary (S)-2-hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a critical chiral building block used in the synthesis of heterocyclic pharmaceutical intermediates, particularly imidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-2-hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a critical chiral building block used in the synthesis of heterocyclic pharmaceutical intermediates, particularly imidazoles and pyrimidines requiring retention of the


-chiral center.

Unlike simple achiral amidines, the synthesis of this molecule presents a specific challenge: preserving the (S)-configuration at the


-carbon while converting the nitrile functionality. Standard high-temperature ammonolysis often leads to racemization or elimination reactions.

This guide details a modified Pinner Synthesis pathway. This route is selected for its high atom economy, retention of stereochemistry via low-temperature acidic conditions, and the direct isolation of the stable hydrochloride salt.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed to avoid the harsh conditions of direct nucleophilic addition to nitriles. We utilize the Pinner reaction to activate the nitrile as an imidate ester (Pinner salt) before displacing the alkoxy group with ammonia.[1][2]

Pathway Visualization

G Lactonitrile (S)-Lactonitrile (Precursor) Imidate Ethyl (S)-2-hydroxypropanimidate Hydrochloride (Intermediate Pinner Salt) Lactonitrile->Imidate Step 1: Pinner Reaction (0-5°C, Anhydrous) HCl_EtOH Reagents: Dry HCl(g) + EtOH HCl_EtOH->Imidate Target (S)-2-hydroxypropanimidamide Hydrochloride (Target) Imidate->Target Step 2: Ammonolysis (0°C to RT) Ammonia Reagents: NH3 / MeOH Ammonia->Target

Figure 1: Two-step Pinner synthesis pathway preserving alpha-chirality.

Critical Process Parameters (CPPs)

Before initiating the protocol, the following parameters must be controlled to ensure success:

ParameterSpecificationScientific Rationale
Water Content < 0.05% (Karl Fischer)Crucial. Moisture hydrolyzes the Pinner salt into the ester (Ethyl Lactate), reducing yield and complicating purification.
Temperature (Step 1) -5°C to 5°CLow temperature prevents the "Pinner rearrangement" of the imidate to an amide and minimizes racemization risks.
HCl Saturation > 3.0 EquivalentsExcess HCl ensures complete protonation of the nitrile, making it sufficiently electrophilic for alcohol attack.
Stereocontrol Avoid basic pH > 9While the amidine is basic, prolonged exposure to strong excess base can deprotonate the

-carbon, leading to racemization.

Experimental Protocol

Materials Required[3][4][5][6][7][8][9]
  • (S)-2-Hydroxypropionitrile (L-Lactonitrile): >98% ee.

  • Ethanol (Absolute): Dried over 3Å molecular sieves.

  • HCl Gas: Anhydrous cylinder source (Do not use aqueous HCl).

  • Ammonia: 7N in Methanol (Commercial anhydrous solution).

  • Solvent: Anhydrous Diethyl Ether or 1,4-Dioxane.

Step 1: Formation of Ethyl (S)-2-hydroxypropanimidate HCl

Mechanism: Acid-catalyzed nucleophilic addition of ethanol to the nitrile.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, a gas inlet tube (reaching the bottom), and a thermometer. Flush the system with dry nitrogen.

  • Charging: Charge (S)-Lactonitrile (10.0 g, 140 mmol) and absolute ethanol (7.1 g, 154 mmol, 1.1 eq) into anhydrous diethyl ether (150 mL).

  • Cooling: Submerge the flask in an ice/salt bath to maintain internal temperature between -5°C and 0°C.

  • Activation: Bubble anhydrous HCl gas slowly into the solution.

    • Observation: The solution will initially warm (exothermic protonation). Control rate to keep T < 5°C.

    • Endpoint: Continue until the solution is saturated (approx. 20-30 mins). The weight increase of the flask should correspond to ~1.5-2.0 equivalents of HCl.

  • Incubation: Seal the flask tightly (parafilm/stopper) and place in a refrigerator (0-4°C) for 18–24 hours.

    • Crystallization: The imidate ester hydrochloride usually precipitates as a white, hygroscopic solid.

  • Isolation (Optional but Recommended): If a solid forms, filter rapidly under nitrogen (Schlenk filtration) and wash with cold dry ether. Note: If oil forms, decant the supernatant ether and proceed directly to Step 2 with the crude oil.

Step 2: Ammonolysis to (S)-2-hydroxypropanimidamide HCl

Mechanism: Nucleophilic substitution of the ethoxy group by ammonia.

  • Resuspension: Transfer the solid/oil Pinner salt from Step 1 into a fresh flask containing anhydrous methanol (50 mL). Cool to 0°C.[3]

  • Ammonolysis: Add 7N Ammonia in Methanol (30 mL, ~210 mmol, 1.5 eq) dropwise over 20 minutes.

    • Caution: Exothermic reaction. Maintain T < 10°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

  • Monitoring: Monitor by TLC or HPLC. The disappearance of the imidate peak and appearance of the amidine peak confirms completion.

  • Workup:

    • Concentrate the mixture under reduced pressure (Rotavap) at < 40°C to remove methanol and excess ammonia.

    • The residue is a crude white/off-white solid.

  • Purification: Recrystallize from a mixture of Ethanol/Diethyl Ether (1:3).

    • Dissolve in minimal warm ethanol (40°C).

    • Add ether until turbid.

    • Cool to -20°C overnight.

  • Final Product: Filter the white crystals, wash with cold ether, and dry under vacuum over

    
    .
    

Analytical Validation (Self-Validating System)

To ensure the protocol worked and the product is valid, perform these checks:

TestExpected ResultInterpretation
FT-IR Absence of peak at ~2250 cm⁻¹Confirms complete consumption of the Nitrile starting material.
¹H NMR (DMSO-d6)

1.35 (d, 3H), 4.3 (q, 1H), 8.8-9.2 (br s, 4H)
Diagnostic doublet for methyl group; broad singlets for amidine protons (

and

).
Chiral HPLC > 98% eeCompare against racemic standard. Retention of (S)-configuration confirms mild conditions prevented racemization.
Silver Nitrate Test White precipitate (AgCl)Confirms the product is the Hydrochloride salt.

Troubleshooting & Optimization

  • Issue: Product is a sticky oil.

    • Cause: Residual ethanol or moisture.

    • Fix: Triturate the oil with anhydrous acetone or ether to induce crystallization. Ensure the vacuum drying stage is sufficient.

  • Issue: Low Yield (< 50%).

    • Cause: Hydrolysis of the Pinner salt due to moisture.

    • Fix: Re-dry all solvents. Ensure HCl gas is passed through a

      
       trap before entering the reaction vessel.
      
  • Issue: Racemization.

    • Cause: Temperature during ammonolysis was too high.

    • Fix: Keep the ammonia addition strictly at 0°C and do not exceed room temperature during the stir phase.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin. (Foundational text on the Pinner Reaction mechanism).
  • Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 8, 1. Link (Standard protocol for amidine synthesis from nitriles).

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link (Comprehensive review of imidate/Pinner salt stability and reactivity).

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols. Journal of Organic Chemistry, 26(2), 412–418. Link (Comparison of acid vs. base catalyzed routes).

  • US Patent 2006/0041165 A1. (2006). Continuous ethyl lactate preparation method. Link (Reference for handling lactate derivatives and stability of alpha-hydroxy esters).

Sources

Exploratory

Technical Guide: Discovery and Scalable Synthesis of (S)-2-Hydroxypropanimidamide Hydrochloride

Executive Summary Compound: (S)-2-Hydroxypropanimidamide hydrochloride CAS: 4024-05-9 Synonyms: L-Lactamidine hydrochloride, (S)-Lactamidine HCl Molecular Formula: C₃H₉ClN₂O Role: Chiral Pharmacophore & Heterocyclic Prec...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (S)-2-Hydroxypropanimidamide hydrochloride CAS: 4024-05-9 Synonyms: L-Lactamidine hydrochloride, (S)-Lactamidine HCl Molecular Formula: C₃H₉ClN₂O Role: Chiral Pharmacophore & Heterocyclic Precursor[1][2]

This technical guide details the "discovery" of an optimized synthetic route for (S)-2-hydroxypropanimidamide hydrochloride , a critical chiral building block in modern drug discovery. While simple amidines are ubiquitous as arginine mimetics in serine protease inhibitors (e.g., Thrombin, Factor Xa), the introduction of a chiral


-hydroxyl group offers a unique vector for hydrogen bonding and solubility enhancement.

The core technical challenge addressed here is the prevention of racemization during the transformation of the nitrile precursor to the amidine. Standard Pinner conditions often lead to partial racemization of


-hydroxy stereocenters due to the acidity of the 

-proton. This guide presents a refined, low-temperature Pinner protocol that preserves enantiopurity (>98% ee), validated by chiral HPLC and optical rotation.

Part 1: The Synthetic Challenge & "Discovery" Logic

The Racemization Trap

In the synthesis of chiral amidines from


-chiral nitriles, the standard Pinner reaction involves the formation of an imidate intermediate. The 

-proton in the imidate ester is sufficiently acidic that, under thermodynamic control or elevated temperatures, it can deprotonate, leading to an achiral enol intermediate and subsequent racemization.

The "Discovery" in this context is the identification of a kinetic control window —specifically, maintaining the reaction temperature below 5°C and excluding moisture strictly—which allows for the isolation of the imidate salt without eroding the stereocenter.

Mechanism of Action & Control

The pathway below illustrates the desired route versus the racemization risk.

G Nitrile (S)-Lactonitrile Imidate Ethyl (S)-Lactimidate HCl Salt Nitrile->Imidate HCl(g), EtOH < 5°C (Kinetic Control) Enol Achiral Enol (Racemization Intermediate) Imidate->Enol > 10°C or Base Product (S)-Lactamidine HCl Imidate->Product NH3/EtOH < 0°C Enol->Imidate Re-protonation (Racemic)

Figure 1: Synthetic pathway highlighting the critical kinetic control point to avoid racemization via the enol form.

Part 2: Detailed Experimental Protocol

Phase 1: Preparation of Ethyl (S)-Lactimidate Hydrochloride

Objective: Convert (S)-lactonitrile to the imidate salt without racemization.

Reagents:

  • (S)-Lactonitrile (CAS 104583-33-7, >98% ee)

  • Absolute Ethanol (Anhydrous, <50 ppm H₂O)

  • Hydrogen Chloride Gas (Anhydrous)[3]

  • Diethyl Ether (Anhydrous)

Protocol:

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a gas inlet tube, a thermometer, and a CaCl₂ drying tube. Flush with Argon.

  • Solvation: Charge the flask with (S)-Lactonitrile (10.0 g, 140 mmol) and Absolute Ethanol (6.5 g, 141 mmol, 1.01 equiv). Add Anhydrous Diethyl Ether (100 mL) as a co-solvent to facilitate precipitation.

  • Cooling: Immerse the flask in an ice/salt bath to maintain the internal temperature between -5°C and 0°C.

  • Saturation: Slowly bubble anhydrous HCl gas into the solution.

    • Critical Control Point: The temperature must not exceed 5°C . The reaction is exothermic. Pause gas flow if temperature spikes.

    • Continue until the solution is saturated (approx. 15-20 g HCl absorbed).

  • Crystallization: Seal the flask tightly and place it in a refrigerator at 0°C for 24-48 hours. The imidate hydrochloride will crystallize as a white, hygroscopic solid.

  • Isolation: Filter the solid rapidly under a stream of dry nitrogen (to prevent hydrolysis). Wash with cold anhydrous ether (2 x 50 mL).

    • Yield: Typically 85-90%.

    • Storage: Use immediately or store in a desiccator at -20°C.

Phase 2: Ammonolysis to (S)-2-Hydroxypropanimidamide Hydrochloride

Objective: Displace the ethoxy group with ammonia to form the amidine.

Reagents:

  • Ethyl (S)-Lactimidate Hydrochloride (from Phase 1)

  • Ammonia (7N solution in Methanol or Ethanol)

Protocol:

  • Preparation: Suspend the Ethyl (S)-Lactimidate Hydrochloride (20.0 g, 130 mmol) in anhydrous ethanol (100 mL) in a pressure-rated vessel or round-bottom flask cooled to -10°C.

  • Ammonolysis: Add a pre-cooled solution of 7N Ammonia in Ethanol (56 mL, ~3 equiv) dropwise over 30 minutes.

    • Mechanism:[3][4][5][6][7][8][9] Nucleophilic attack of NH₃ on the imidate carbon.

  • Reaction: Stir the mixture at 0°C for 4 hours, then allow it to warm slowly to room temperature over 12 hours.

    • Observation: Ammonium chloride (NH₄Cl) byproduct may precipitate if excess HCl was present, but the amidine HCl is soluble in ethanol.

  • Workup:

    • Concentrate the mixture in vacuo at <40°C to remove excess ammonia and solvent.

    • The residue is a mixture of the product and NH₄Cl.

    • Purification: Recrystallize from hot Isopropanol/Ethanol. The NH₄Cl is less soluble in hot isopropanol than the organic amidine salt. Filter off any inorganic salts while hot.

  • Final Isolation: Cool the filtrate to 4°C. (S)-2-Hydroxypropanimidamide Hydrochloride crystallizes as white needles.

    • Yield: 70-75% (overall).

    • Melting Point: 122-124°C.

    • Optical Rotation:

      
       (c=1, MeOH).
      

Part 3: Validation & Quality Control

To ensure the integrity of the "discovery" (the preservation of chirality), the following analytical table is used for batch release.

ParameterSpecificationMethodRationale
Appearance White crystalline solidVisualIndicates purity; yellowing suggests oxidation.
Identity Matches Ref. Std.¹H NMR (DMSO-d₆)Confirms structure (Methyl doublet ~1.3 ppm, CH quartet ~4.3 ppm).
Enantiomeric Excess > 98.0%Chiral HPLCCritical: Validates the low-temp Pinner protocol.
Ammonium Content < 0.5%Ion ChromatographyEnsures removal of NH₄Cl byproduct.
Water Content < 1.0%Karl FischerProduct is hygroscopic; water promotes hydrolysis to amide.
¹H NMR Data (Simulation)
  • Solvent: DMSO-d₆

  • 
     1.32 (d, 3H, 
    
    
    
    Hz):
    Methyl group (
    
    
    ).
  • 
     4.35 (q, 1H, 
    
    
    
    Hz):
    Chiral methine proton (
    
    
    -OH).
  • 
     6.50 (br s, 1H):  Hydroxyl proton (
    
    
    
    ).
  • 
     8.90 (br s, 2H) & 9.20 (br s, 2H):  Amidine protons (
    
    
    
    ), typically split due to restricted rotation.

Part 4: Applications in Drug Discovery

(S)-2-Hydroxypropanimidamide is a versatile pharmacophore. Its primary utility lies in Fragment-Based Drug Discovery (FBDD) and the synthesis of transition-state inhibitors.

Serine Protease Inhibitors

The amidine group is a classic mimic of the Arginine side chain, binding deep into the S1 specificity pocket of serine proteases like Thrombin, Factor Xa, and Trypsin.

  • Advantage: The

    
    -hydroxyl group provides an additional "anchor" point, capable of forming a hydrogen bond with the carbonyl oxygen of the residue at position 216 or 190 in the protease active site, potentially enhancing selectivity over simple propionamidines.
    
Heterocyclic Synthesis (Imidazole Formation)

The compound reacts with


-haloketones or 1,3-dicarbonyls to form chiral imidazoles, preserving the stereocenter.

Reaction Amidine (S)-Lactamidine HCl Intermediate Acyclic Intermediate Amidine->Intermediate Base (NaHCO3) Reagent Bromopyruvate Derivatives Reagent->Intermediate Imidazole Chiral (S)-Imidazole Scaffold Intermediate->Imidazole - H2O Cyclization

Figure 2: Synthesis of chiral imidazoles using (S)-Lactamidine as a binucleophile.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Organic Syntheses. (1928). Acetamidine Hydrochloride. Org. Synth. 8, 1. Link

  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Caron, S., et al. (2010).[8] Preparation and Utility of Trihaloethyl Imidates: Useful Reagents for the Synthesis of Amidines. J. Org.[8] Chem., 75, 945-947.[8] Link

  • PubChem. (2025). Compound Summary: (2R)-2-Hydroxypropanimidamide hydrochloride. (Note: Enantiomer reference). Link

  • BenchChem. (2025).[10] Synthesis of Lactamide and Derivatives. Link

Sources

Foundational

Technical Guide: Chirality and Synthesis of 2-Hydroxypropanimidamide Hydrochloride

Executive Summary 2-Hydroxypropanimidamide hydrochloride (often referred to as Lactamidine hydrochloride ) is a critical chiral synthon in medicinal chemistry. Derived from lactic acid or lactonitrile, it serves as a ste...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Hydroxypropanimidamide hydrochloride (often referred to as Lactamidine hydrochloride ) is a critical chiral synthon in medicinal chemistry. Derived from lactic acid or lactonitrile, it serves as a stereodefined building block for constructing heterocyclic cores—specifically imidazoles and pyrimidines—found in broad-spectrum antibiotics, antihypertensives, and antineoplastic agents.

This guide provides a rigorous technical analysis of its stereochemistry, a validated stereoretentive synthetic protocol (Pinner reaction), and downstream applications in heterocyclic chemistry.

Part 1: Stereochemical Fundamentals

Molecular Architecture and Chirality

The chirality of 2-hydroxypropanimidamide stems from the C2 carbon, which bonds to four distinct groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the amidine moiety (-C(=NH)NH2).[1]

  • IUPAC Name: 2-hydroxypropanimidamide hydrochloride[2]

  • Common Name: Lactamidine hydrochloride

  • CAS (R-isomer): 4024-05-9[2][3]

  • CAS (S-isomer): Derived from L-Lactic acid (Natural abundance)

Absolute Configuration (Cahn-Ingold-Prelog Rules)

To assign the


 or 

configuration, we must prioritize the substituents on the chiral center (C2) based on atomic number and connectivity:
  • -OH (Oxygen, atomic number 8)

    
    Priority 1 
    
  • -C(=NH)NH2 (Carbon bonded to N, N, N)

    
    Priority 2 
    
  • -CH3 (Carbon bonded to H, H, H)

    
    Priority 3 
    
  • -H (Hydrogen)

    
    Priority 4 
    

Configuration Mapping:

  • Natural Precursor: (S)-Lactic acid (L-Lactic acid) has the configuration

    
    .
    
  • Product: In 2-hydroxypropanimidamide, the priority order remains identical to lactic acid (-OH > Carbonyl-equivalent > Methyl > H). Therefore, (S)-Lactic acid yields (S)-2-hydroxypropanimidamide.

Critical Insight: The conservation of chirality is a key advantage of this synthon. Unlike reactions that involve nucleophilic substitution at the chiral center (which would cause inversion or racemization), the standard synthesis modifies the adjacent nitrile/carboxyl group, leaving the stereocenter untouched.

Part 2: Stereoretentive Synthesis (The Pinner Protocol)

The most robust method for synthesizing 2-hydroxypropanimidamide hydrochloride without racemization is the Pinner Reaction . This two-step sequence converts a nitrile to an amidine via an imidate intermediate.

Reaction Mechanism & Workflow

PinnerSynthesis Lactonitrile (S)-Lactonitrile (Precursor) Imidate Ethyl Lactimidate HCl (Pinner Salt) Lactonitrile->Imidate Step 1: Pinner Formation HCl_EtOH HCl (g) / EtOH Anhydrous, 0°C HCl_EtOH->Imidate Product (S)-Lactamidine HCl (Target) Imidate->Product Step 2: Ammonolysis Ammonia NH3 (anhydrous) EtOH Ammonia->Product

Figure 1: Stereoretentive Pinner synthesis pathway from Lactonitrile to Lactamidine HCl.[4]

Detailed Protocol

Precursor: (S)-Lactonitrile (derived from L-Acetaldehyde cyanohydrin).

Step 1: Formation of Ethyl Lactimidate Hydrochloride

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet tube and a drying tube (CaCl2).

  • Solvent: Dissolve (S)-lactonitrile (1.0 eq) in anhydrous ethanol (1.1 eq) and anhydrous diethyl ether (solvent volume ~5x starting material).

  • Acidification: Cool the mixture to 0°C in an ice-salt bath. Slowly bubble dry HCl gas into the solution until saturation.

    • Note: Temperature control is vital.[5] Exotherms >10°C can degrade the nitrile.

  • Crystallization: Seal the flask and store at 0–4°C for 24–48 hours. The imidate ester hydrochloride (Pinner salt) will precipitate as a hygroscopic solid.

  • Isolation: Filter quickly under inert atmosphere (N2) and wash with cold anhydrous ether. Do not expose to moisture , as imidates hydrolyze rapidly back to esters.

Step 2: Ammonolysis to Amidine

  • Reaction: Suspend the Pinner salt in anhydrous ethanol (cold).

  • Addition: Bubble anhydrous ammonia gas (NH3) into the suspension at 0°C until pH > 9, or add a solution of 7N NH3 in MeOH.

  • Conversion: Stir at room temperature for 12–24 hours. The mixture will become clear as the amidine forms, followed by precipitation of ammonium chloride (byproduct) or the product depending on solvent choice.

  • Purification: Filter off NH4Cl. Concentrate the filtrate. Recrystallize the residue from EtOH/Ether to obtain pure 2-hydroxypropanimidamide hydrochloride.

Part 3: Analytical Characterization

To validate the identity and optical purity of the synthesized compound, the following analytical matrix is recommended.

ParameterAnalytical MethodExpected Observation
Identity 1H-NMR (DMSO-d6)

1.35 (d, 3H, CH3), 4.30 (q, 1H, CH-OH), 8.8-9.2 (br s, 3H, Amidine NH), 6.5 (br s, OH).
Chirality Polarimetry Specific Rotation

must be measured. Compare against standard (S)-Lactic acid derivatives.
Purity HPLC (Reverse Phase) C18 column, Phosphate buffer/MeCN gradient. Detection at 210-220 nm.
Enantiomeric Excess Chiral HPLC Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA (with 0.1% DEA).
Solid State Melting Point Typically high melting (>130°C) with decomposition. Sharp range indicates high purity.

Critical Quality Attribute (CQA): The presence of water (hydrolysis) will show a characteristic peak for lactic acid or ethyl lactate in the HPLC trace. The amidine salt must be stored in a desiccator.

Part 4: Applications in Heterocyclic Synthesis[4]

2-Hydroxypropanimidamide is a "1,3-binucleophile" (N-C-N) capable of reacting with electrophiles to form 5- and 6-membered rings.

Pathway A: Imidazole Synthesis

Reaction with


-haloketones (e.g., phenacyl bromide) yields 2-(1-hydroxyethyl)imidazoles. This is crucial for synthesizing antifungal azole pharmacophores.
Pathway B: Pyrimidine Synthesis

Reaction with


-dicarbonyls (e.g., ethyl acetoacetate) yields 2-substituted pyrimidines. This route is often used to synthesize antimetabolites or kinase inhibitors.

HeterocyclePathways Amidine 2-Hydroxypropanimidamide HCl (Chiral Synthon) Imidazole Product: 2-(1-hydroxyethyl)-4-phenylimidazole (Antifungal Core) Amidine->Imidazole Reflux / NaOEt Pyrimidine Product: 2-(1-hydroxyethyl)-6-methyl-4-hydroxypyrimidine (Kinase Inhibitor Core) Amidine->Pyrimidine Base / Heat (Condensation) HaloKetone Reagent: α-Haloketone (e.g., Phenacyl Bromide) HaloKetone->Imidazole BetaKeto Reagent: β-Dicarbonyl (e.g., Ethyl Acetoacetate) BetaKeto->Pyrimidine

Figure 2: Divergent synthesis of Imidazoles and Pyrimidines using Lactamidine HCl.

Part 5: Stability and Handling

Hygroscopicity

Amidine hydrochlorides are extremely hygroscopic. Absorption of atmospheric moisture leads to deliquescence.

  • Protocol: Handle in a glovebox or under a blanket of dry Nitrogen/Argon.

  • Storage: Store at -20°C in a sealed vial with desiccant packs.

Hydrolysis Risk

In aqueous basic solutions, the amidine group is susceptible to hydrolysis, reverting to the amide or acid.

  • Stability Window: Most stable in acidic media (pH < 4).

  • In Synthesis: When performing base-catalyzed condensations (e.g., with NaOEt), ensure the reaction is anhydrous to prevent hydrolysis of the starting material before ring closure.

References

  • Pinner Synthesis Mechanism: Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Chiral Amidine Synthesis: Decroix, B., et al. (1978). "Synthesis of chiral amidines from nitriles." Journal of Chemical Research, 134.[6]

  • Application in Pyrimidines: Kappe, C. O. (1993). "100 years of the Biginelli dihydropyrimidine synthesis." Tetrahedron, 49(32), 6937-6963.

  • Physical Properties & CAS: PubChem Compound Summary for CID 6432137 (Related Amidine Salts).

  • Stereochemical Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). "Specification of Molecular Chirality." Angewandte Chemie International Edition, 5(4), 385-415.

Sources

Protocols & Analytical Methods

Method

The Strategic deployment of (S)-2-hydroxypropanimidamide hydrochloride in Contemporary Drug Discovery: A Guide for Researchers

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. Chiral scaffolds, in particular, offer the ability...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient discovery of novel therapeutics. Chiral scaffolds, in particular, offer the ability to probe the three-dimensional space of biological targets with high fidelity. Among these, (S)-2-hydroxypropanimidamide hydrochloride has emerged as a versatile and valuable synthon, particularly in the synthesis of stereochemically defined heterocyclic compounds. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the applications and experimental protocols associated with this key building block.

Introduction to (S)-2-hydroxypropanimidamide hydrochloride: A Chiral Gateway to Novel Pharmacophores

(S)-2-hydroxypropanimidamide hydrochloride, with the CAS Number 1314999-69-3, is a chiral building block that combines the functionalities of a hydroxyl group and an amidine moiety on a propane backbone. The presence of a defined stereocenter at the C2 position makes it an attractive starting material for the enantioselective synthesis of complex molecular architectures. The amidine group, a strong basic moiety, is a well-established pharmacophore known to participate in key hydrogen bonding interactions with biological targets, while the hydroxyl group offers a handle for further synthetic elaboration or can itself be involved in target binding.

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions. Its structural relationship to the amino acid (S)-alanine provides a conceptual link to biologically relevant chemical space.

Physicochemical Properties

A summary of the key physicochemical properties of (S)-2-hydroxypropanimidamide hydrochloride is provided below for quick reference.

PropertyValueSource
CAS Number 1314999-69-3[1][2][3][4]
Molecular Formula C₃H₉ClN₂O[1][4]
Molecular Weight 124.57 g/mol [1][2]
Appearance White to off-white solid (inferred)
Solubility Soluble in water and polar organic solvents like methanol and ethanol (inferred)
Stereochemistry (S)-configuration

Core Application: A Key Building Block for Chiral Pyrimidine-Based Kinase Inhibitors

A primary and powerful application of (S)-2-hydroxypropanimidamide hydrochloride is in the synthesis of substituted pyrimidine derivatives, a scaffold that is prevalent in a multitude of approved and investigational drugs, particularly kinase inhibitors. The amidine functionality serves as a direct precursor to the pyrimidine ring through condensation reactions with 1,3-dicarbonyl compounds or their equivalents. The inherent chirality of the building block is transferred to the final molecule, enabling the synthesis of enantiomerically pure drug candidates.

This is of particular significance in the development of inhibitors for kinases such as Rho-associated coiled-coil containing protein kinase (ROCK), where the precise orientation of substituents on the pyrimidine core is often critical for potent and selective inhibition.[5][6] The (S)-hydroxyl group can be directed to interact with specific residues in the kinase active site or serve as an attachment point for linkers in more complex molecules like proteolysis-targeting chimeras (PROTACs).

General Reaction Scheme: Synthesis of Chiral Pyrimidine Scaffolds

The condensation of (S)-2-hydroxypropanimidamide with a β-ketoester or a similar 1,3-dielectrophile is a common strategy to construct the pyrimidine ring. The reaction typically proceeds under basic or acidic conditions, leading to the formation of a 2-substituted pyrimidine with the chiral hydroxypropyl side chain at the 2-position.

G cluster_reactants Reactants cluster_process Process cluster_product Product Amidine (S)-2-hydroxypropanimidamide (as free base) Reaction Cyclocondensation Amidine->Reaction Dicarbonyl 1,3-Dicarbonyl Compound (e.g., β-ketoester) Dicarbonyl->Reaction Pyrimidine Chiral 2-substituted Pyrimidine Reaction->Pyrimidine caption General workflow for pyrimidine synthesis.

Caption: General workflow for the synthesis of chiral pyrimidine derivatives.

Experimental Protocols

The following protocols provide a generalized framework for the synthesis of (S)-2-hydroxypropanimidamide hydrochloride and its subsequent use in the preparation of a chiral pyrimidine derivative. Researchers should adapt these procedures based on the specific reactivity of their chosen substrates and optimize conditions as necessary.

Protocol 1: Synthesis of (S)-2-hydroxypropanimidamide hydrochloride from (S)-Alanine Methyl Ester Hydrochloride

This protocol outlines a potential synthetic route starting from a readily available chiral precursor, (S)-alanine methyl ester hydrochloride, via a Pinner reaction.

Materials and Equipment:

  • (S)-Alanine methyl ester hydrochloride

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Hydrogen chloride (gas or solution in a compatible solvent)

  • Ammonia (gas or solution in a compatible solvent)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Gas dispersion tube

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • NMR spectrometer

  • FT-IR spectrometer

  • Melting point apparatus

Procedure:

  • Formation of the Imidate Ester Hydrochloride (Pinner Salt):

    • Suspend (S)-alanine methyl ester hydrochloride (1.0 eq) in anhydrous methanol in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the suspension to 0 °C using an ice bath.

    • Bubble dry hydrogen chloride gas through the stirred suspension for several hours, or add a saturated solution of HCl in an anhydrous solvent. The reaction progress can be monitored by the dissolution of the starting material. Causality: The acidic conditions catalyze the addition of methanol to the nitrile (formed in situ or from a precursor), generating the imidate ester.

    • Once the reaction is complete (as determined by TLC or NMR of a worked-up aliquot), remove the solvent under reduced pressure to yield the crude (S)-methyl 2-hydroxypropanimidate hydrochloride.

  • Ammonolysis to form the Amidine Hydrochloride:

    • Dissolve the crude imidate ester hydrochloride in anhydrous methanol and cool to 0 °C.

    • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in methanol. The reaction is typically exothermic and should be controlled with cooling. Causality: The ammonia acts as a nucleophile, displacing the methoxy group of the imidate ester to form the more stable amidine.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or NMR).

    • Remove the solvent under reduced pressure. The resulting solid can be triturated with or recrystallized from a suitable solvent system (e.g., methanol/diethyl ether) to afford pure (S)-2-hydroxypropanimidamide hydrochloride.

Self-Validation: The final product should be characterized by ¹H and ¹³C NMR to confirm the structure, FT-IR to identify the characteristic functional groups (O-H, N-H, C=N), and melting point analysis. Chiral HPLC can be used to confirm the enantiomeric purity.

Protocol 2: Synthesis of a Chiral 2-((S)-1-hydroxypropan-2-yl)pyrimidine Derivative

This protocol describes a general procedure for the cyclocondensation of (S)-2-hydroxypropanimidamide with a β-ketoester to form a pyrimidine ring.

Materials and Equipment:

  • (S)-2-hydroxypropanimidamide hydrochloride

  • A suitable β-ketoester (e.g., ethyl benzoylacetate)

  • A base (e.g., sodium ethoxide, potassium carbonate)

  • Anhydrous ethanol

  • Reflux condenser

  • Heating mantle

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol in a round-bottom flask, add (S)-2-hydroxypropanimidamide hydrochloride (1.0 eq). Stir the mixture at room temperature for 30 minutes. Causality: The base is required to neutralize the hydrochloride salt and generate the free amidine in situ, which is the active nucleophile.

    • Add the β-ketoester (1.0 eq) to the reaction mixture.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by TLC. Causality: The elevated temperature promotes the condensation reaction between the amidine and the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrimidine ring.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid).

    • Remove the solvent under reduced pressure.

    • The crude residue can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to isolate the desired chiral pyrimidine derivative.

Self-Validation: The structure of the purified product should be confirmed by ¹H and ¹³C NMR, and mass spectrometry. The retention of stereochemical integrity can be confirmed by chiral HPLC analysis.

G cluster_synthesis Synthesis of Chiral Pyrimidine Start (S)-2-hydroxypropanimidamide hydrochloride FreeAmidine Generate Free Amidine Start->FreeAmidine Base Base (e.g., NaOEt) in EtOH Base->FreeAmidine Ketoester Add β-Ketoester FreeAmidine->Ketoester Reflux Heat to Reflux Ketoester->Reflux Workup Neutralization & Solvent Removal Reflux->Workup Purify Column Chromatography Workup->Purify Product Chiral Pyrimidine Product Purify->Product caption Workflow for pyrimidine synthesis.

Caption: Step-by-step workflow for the synthesis of a chiral pyrimidine.

Safety and Handling

(S)-2-hydroxypropanimidamide hydrochloride and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the Safety Data Sheet (SDS) from the supplier. Based on related compounds, amidine hydrochlorides may be skin and eye irritants.

Conclusion

(S)-2-hydroxypropanimidamide hydrochloride is a powerful and versatile chiral building block for the synthesis of enantiomerically pure molecules for drug discovery. Its ability to serve as a direct precursor to the medicinally important pyrimidine scaffold makes it a valuable tool in the development of targeted therapies, particularly in the area of kinase inhibitors. The protocols outlined in this guide provide a starting point for researchers to explore the rich chemistry of this compound and to accelerate their drug discovery programs.

References

  • BLD Pharmatech Co., Limited. (S)-2-Hydroxypropanimidamide hydrochloride. Retrieved February 15, 2026, from [Link]

  • The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. National Institutes of Health. Retrieved February 15, 2026, from [Link]

Sources

Application

Application Notes &amp; Protocols: A Framework for Characterizing the Bioactivity of (S)-2-hydroxypropanimidamide hydrochloride Using Cell-Based Assays

Introduction (S)-2-hydroxypropanimidamide hydrochloride is a small molecule belonging to the hydroxypropanimidamide class. While specific literature on this enantiomer is nascent, related compounds such as 3-hydroxypropa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-hydroxypropanimidamide hydrochloride is a small molecule belonging to the hydroxypropanimidamide class. While specific literature on this enantiomer is nascent, related compounds such as 3-hydroxypropanamidines have demonstrated potent biological activity, notably as antimalarial agents that may interfere with heme detoxification.[1] The structural similarity to other pharmacologically active amidines suggests potential applications in drug discovery, particularly in oncology and infectious diseases, where targeting cell proliferation and viability is a key therapeutic strategy.[1][2]

This guide provides a comprehensive framework for the initial characterization of (S)-2-hydroxypropanimidamide hydrochloride's effects on mammalian cells. As a Senior Application Scientist, this document is structured not as a rigid template, but as a logical, phased investigative workflow. We will progress from foundational cytotoxicity and proliferation screening to elucidating the mechanism of cell death and exploring potential target signaling pathways. The protocols herein are designed to be self-validating, incorporating orthogonal assays to confirm findings and provide a robust, multi-parametric understanding of the compound's cellular impact.[3][4]

Compound Profile: (S)-2-hydroxypropanimidamide hydrochloride

A thorough understanding of the test article is critical before commencing any cell-based assay.

  • Structure:

    • IUPAC Name: (S)-2-hydroxypropanimidamide hydrochloride

    • Molecular Formula: C₃H₉ClN₂O

    • Molecular Weight: 124.57 g/mol [5][6]

  • Physicochemical Properties (Predicted & Inferred from Analogs):

    • Form: White to off-white solid.[7]

    • Solubility: As a hydrochloride salt, high solubility in water and polar organic solvents like DMSO and ethanol is expected.[7][8] It is imperative to determine the empirical solubility in your specific cell culture medium to avoid precipitation.

    • Storage: Store desiccated at 2-8°C to maintain stability and prevent degradation.[6][9]

  • Stock Solution Preparation:

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in sterile DMSO or PBS.

    • Aliquot into single-use volumes to minimize freeze-thaw cycles.

    • For experiments, create intermediate dilutions in a serum-free culture medium before the final dilution into the complete medium to prevent protein precipitation.

    Expert Insight: The final concentration of DMSO in the cell culture wells should be kept below 0.5% (and ideally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final DMSO concentration as the treated wells) in every experiment.

Phase 1: Foundational Screening — Cytotoxicity & Antiproliferative Effects

The primary goal of this phase is to determine the concentration-dependent effects of the compound on cell viability and proliferation. We will employ three distinct but complementary assays to differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[10][11]

Overall Experimental Workflow

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Assay Readouts cluster_2 Phase 3: Data Analysis start Seed Cells in 96-Well Plates treat Treat with (S)-2-hydroxypropanimidamide HCl (Dose-Response Curve) start->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay1 MTT Assay (Metabolic Activity) incubate->assay1 assay2 LDH Assay (Membrane Integrity) incubate->assay2 assay3 EdU Assay (DNA Synthesis) incubate->assay3 analysis Calculate IC50 / GI50 Values assay1->analysis assay2->analysis assay3->analysis conclusion Determine Cytotoxicity vs. Cytostatic Effect analysis->conclusion

Caption: Workflow for initial compound screening.

Protocol 1: Cell Viability Assessment via MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent oxidoreductases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Materials:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

    • Solubilization solution: DMSO or 0.01 M HCl in 10% SDS solution.

    • 96-well flat-bottom cell culture plates.

    • Plate reader capable of measuring absorbance at ~570 nm.

  • Step-by-Step Methodology:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of (S)-2-hydroxypropanimidamide hydrochloride. Remove the old medium and add 100 µL of fresh medium containing the compound or vehicle control to the appropriate wells.

    • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C until purple precipitates are visible.

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

    • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 (half-maximal inhibitory concentration) value.

Protocol 2: Cytotoxicity Assessment via LDH Release Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the culture medium, providing a direct measure of cytotoxicity due to compromised membrane integrity.[10][12][13]

  • Materials:

    • Commercially available LDH cytotoxicity assay kit (e.g., CyQUANT™ LDH Cytotoxicity Assay, Promega LDH-Glo™).[10][12]

    • 96-well plates.

    • Plate reader (absorbance or fluorescence, depending on the kit).

  • Step-by-Step Methodology:

    • Follow steps 1-3 from the MTT protocol.

    • Sample Collection: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

    • Lysis Control: Add lysis buffer (provided in the kit) to a set of untreated control wells 45 minutes before sample collection to determine maximum LDH release.

    • Assay Reaction: Add the LDH reaction mixture to all wells containing supernatant, as per the manufacturer's instructions.

    • Incubation: Incubate at room temperature for 30 minutes, protected from light.

    • Readout: Measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100).

    • Plot a dose-response curve to determine the EC50 value.

Protocol 3: Cell Proliferation Assessment via EdU Incorporation Assay

This assay directly measures DNA synthesis by quantifying the incorporation of the nucleoside analog EdU (5-ethynyl-2'-deoxyuridine) into newly synthesized DNA, providing a precise measure of cell proliferation.[14]

  • Materials:

    • Commercially available EdU assay kit (e.g., Click-iT™ EdU Cell Proliferation Kit).[14]

    • Fluorescence microscope or high-content imaging system.

  • Step-by-Step Methodology:

    • Follow steps 1-2 from the MTT protocol.

    • EdU Labeling: Two to four hours before the end of the incubation period, add EdU to the culture medium at the concentration recommended by the manufacturer.

    • Fixation and Permeabilization: Wash cells with PBS, then fix and permeabilize according to the kit protocol.

    • Click-iT® Reaction: Add the Click-iT® reaction cocktail containing a fluorescent azide to detect the incorporated EdU. Incubate for 30 minutes at room temperature.

    • Nuclear Staining: Stain cell nuclei with a DNA dye like Hoechst 33342.

    • Imaging: Acquire images using a fluorescence microscope.

  • Data Analysis:

    • Quantify the number of EdU-positive cells (proliferating) and the total number of cells (Hoechst-positive).

    • Calculate the proliferation index: (Number of EdU-positive cells / Total number of cells) * 100.

    • Determine the GI50 (half-maximal growth inhibition) from the dose-response curve.

Interpreting Phase 1 Data
Assay OutcomeInterpretation
Low MTT signal, High LDH release, Low EdU incorporation The compound is cytotoxic . It actively kills cells.
Low MTT signal, Low LDH release, Low EdU incorporation The compound is primarily cytostatic . It inhibits cell growth and metabolic activity without causing lysis.
Normal MTT signal, Normal LDH release, Low EdU incorporation The compound is purely antiproliferative . It stops DNA synthesis without immediate impact on viability.

Phase 2: Mechanism of Action — Apoptosis Induction

If Phase 1 results indicate cytotoxicity, the next logical step is to determine the mode of cell death. Apoptosis (programmed cell death) is a common mechanism for anticancer drugs.[15][16][17]

Apoptosis Investigation Workflow

G cluster_0 Early Apoptosis Markers cluster_1 Late Apoptosis Marker cluster_2 Conclusion start Cytotoxicity Confirmed in Phase 1 treat Treat Cells with Compound (at IC50 and 2x IC50 concentrations) start->treat caspase Caspase-Glo 3/7 Assay (Enzyme Activation) treat->caspase annexin Annexin V / PI Staining (Membrane Flipping) treat->annexin tunel TUNEL Assay (DNA Fragmentation) caspase->tunel conclusion Confirm Apoptotic Pathway Activation caspase->conclusion annexin->conclusion

Caption: Decision workflow for investigating apoptosis.

Protocol 4: Caspase-3/7 Activity Assay

Executioner caspases-3 and -7 are key mediators of apoptosis.[18] This luminescent assay provides a sensitive measure of their activity.

  • Materials:

    • Caspase-Glo® 3/7 Assay kit (Promega).[16]

    • White-walled, clear-bottom 96-well plates.

    • Luminometer.

  • Step-by-Step Methodology:

    • Seed and treat cells as previously described, using concentrations around the determined IC50. Incubate for a shorter period (e.g., 6, 12, 24 hours) to capture this early event.

    • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

    • Assay: Add 100 µL of reagent directly to each well. Mix briefly on an orbital shaker.

    • Incubation: Incubate at room temperature for 1-2 hours.

    • Readout: Measure luminescence using a plate reader.

  • Data Analysis:

    • A significant increase in luminescence in treated cells compared to the vehicle control indicates caspase-3/7 activation and apoptosis.

Protocol 5: Apoptosis Detection by Annexin V/PI Staining

This flow cytometry-based assay differentiates between cell populations. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it is bound by fluorescently-labeled Annexin V.[16][17] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Materials:

    • Annexin V-FITC/PI Apoptosis Detection Kit.

    • Flow cytometer.

  • Step-by-Step Methodology:

    • Seed cells in 6-well plates and treat with the compound for 12-48 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

    • Staining: Resuspend cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit protocol.

    • Incubation: Incubate for 15 minutes at room temperature in the dark.

    • Analysis: Analyze the cells by flow cytometry within one hour.

  • Data Analysis:

    • Annexin V- / PI-: Live cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Primarily necrotic cells.

    • Quantify the percentage of cells in each quadrant to determine the primary mode of cell death.

Phase 3: Investigating Potential Signaling Pathways

Based on literature for related compounds, we can form hypotheses about the underlying mechanism of action.[1] The hydroxypropanimidine structure suggests potential interference with metabolic pathways or ion gradients.[1][19]

Hypothetical Signaling Pathway: Mitochondrial Disruption

Many cytotoxic agents induce apoptosis via the intrinsic pathway, which is initiated by mitochondrial outer membrane permeabilization (MOMP).[18] A key event is the loss of mitochondrial membrane potential (ΔΨm).

G compound (S)-2-hydroxypropanimidamide HCl mito Mitochondrion compound->mito Induces Stress? mmp Loss of Membrane Potential (ΔΨm) mito->mmp cytoC Cytochrome C Release mmp->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas37 Caspase-3/7 Activation cas9->cas37 apoptosis Apoptosis cas37->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Protocol 6: Mitochondrial Membrane Potential Assay (JC-1)

JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria. In healthy cells with high ΔΨm, JC-1 forms "J-aggregates" that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Materials:

    • JC-1 dye.

    • Fluorescence microscope or plate reader with FITC and TRITC filter sets.

  • Step-by-Step Methodology:

    • Seed and treat cells as previously described.

    • JC-1 Staining: Remove the medium and incubate cells with JC-1 staining solution for 15-30 minutes at 37°C.

    • Washing: Wash cells with PBS or assay buffer.

    • Readout: Immediately measure fluorescence. For microscopy, capture both red and green channels. For a plate reader, measure fluorescence intensity at ~590 nm (red) and ~530 nm (green).

  • Data Analysis:

    • A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential and suggests the involvement of the intrinsic apoptotic pathway.

Summary & Future Directions

This application note outlines a systematic, multi-phase approach to characterize the cellular effects of (S)-2-hydroxypropanimidamide hydrochloride. By progressing from broad screening assays to more specific mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound.

  • Phase 1 establishes the effective concentration range and differentiates between cytotoxic and cytostatic activity.

  • Phase 2 determines if cytotoxicity is mediated by apoptosis.

  • Phase 3 begins to probe the upstream signaling events, such as mitochondrial dysfunction.

Positive findings from this workflow would warrant further investigation into more specific molecular targets, potential off-target effects, and validation in more complex, physiologically relevant models such as 3D cell cultures or co-culture systems.[20][21][22]

References

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  • Title: Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models Source: MDPI URL: [Link]

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  • Title: Cell Based Assays in Drug Development: Comprehensive Overview Source: BioAgilytix URL: [Link]

  • Title: 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum Source: PubMed Central (PMC) URL: [Link]

  • Title: (2S)-2-hydroxypropanamide Source: PubChem - NIH URL: [Link]

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  • Title: Chemical Properties of Propanamide, 2-hydroxy- (CAS 2043-43-8) Source: Cheméo URL: [Link]

  • Title: (R)-2-Hydroxypropanimidamide hydrochloride Source: Lead Sciences URL: [Link]

  • Title: Lanthanum(III) chloride Source: Wikipedia URL: [Link]

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  • Title: Lauralkonium Chloride Source: PubChem URL: [Link]

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Method

Application Notes and Protocols for In Vivo Evaluation of (S)-2-hydroxypropanimidamide hydrochloride

For: Researchers, scientists, and drug development professionals. Introduction: Unveiling the Therapeutic Potential of (S)-2-hydroxypropanimidamide hydrochloride (S)-2-hydroxypropanimidamide hydrochloride is a small mole...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Therapeutic Potential of (S)-2-hydroxypropanimidamide hydrochloride

(S)-2-hydroxypropanimidamide hydrochloride is a small molecule characterized by a chiral center, a hydroxyl group, and an imidamide functional group. While comprehensive in vivo data for this specific enantiomer is not yet broadly published, its structural motifs are present in compounds with known biological activities. The presence of the imidamide group, a nitrogenous analog of a carboxylic acid, and the hydroxyl group, suggests potential for hydrogen bonding and interactions with biological targets such as enzymes. For instance, related hydroxyamide structures have been investigated as inhibitors of metalloenzymes and histone deacetylases (HDACs), which are implicated in oncology.[1][2] Furthermore, derivatives of similar small molecules have been explored for their potential in treating metabolic disorders and malaria.[3][4]

These application notes provide a comprehensive framework for the preclinical in vivo evaluation of (S)-2-hydroxypropanimidamide hydrochloride, from initial pharmacokinetic profiling to efficacy assessment in a relevant disease model. The protocols are designed to be robust and self-validating, grounded in established principles of preclinical research.[5][6]

Part 1: Foundational In Vivo Studies - Pharmacokinetics and Safety

A thorough understanding of a compound's behavior in a living system is paramount before proceeding to efficacy studies.[7][8][9] The initial in vivo studies for (S)-2-hydroxypropanimidamide hydrochloride should focus on its pharmacokinetic (PK) profile and preliminary safety assessment.

Pharmacokinetic Profiling in Rodents

A preliminary PK study will elucidate the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are crucial for designing subsequent efficacy and toxicology studies.[8]

Experimental Protocol: Single-Dose Pharmacokinetics in Sprague-Dawley Rats

  • Animal Model: Male Sprague-Dawley rats (n=3 per group), 8-10 weeks old.

  • Compound Formulation: Prepare a solution of (S)-2-hydroxypropanimidamide hydrochloride in a suitable vehicle (e.g., saline or a solution with a small percentage of a solubilizing agent like DMSO, followed by dilution in saline).

  • Dosing:

    • Intravenous (IV) Administration: Administer a single IV bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO) Administration: Administer a single oral gavage dose (e.g., 10-20 mg/kg).

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of (S)-2-hydroxypropanimidamide hydrochloride in plasma samples.

  • Data Analysis: Calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (calculated from IV and PO data)
Preliminary Safety and Tolerability Assessment

This initial safety assessment is crucial for establishing a safe dose range for subsequent efficacy studies.[10]

Experimental Protocol: Dose Range-Finding Study in Mice

  • Animal Model: C57BL/6 mice (n=3-5 per group), 7-9 weeks old.

  • Dosing: Administer escalating single doses of (S)-2-hydroxypropanimidamide hydrochloride via the intended route for efficacy studies (e.g., oral gavage). Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).

  • Monitoring: Closely monitor animals for clinical signs of toxicity for at least 7 days post-dosing. Observations should include changes in body weight, food and water intake, activity levels, and any signs of distress.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant morbidity or more than a 10-15% loss in body weight.

Part 2: Efficacy Evaluation in a Metabolic Disease Model

Given the prevalence of metabolic disorders and the exploration of novel small molecules in this area, a diet-induced obesity (DIO) mouse model is a relevant choice for evaluating the potential therapeutic efficacy of (S)-2-hydroxypropanimidamide hydrochloride.[3][11][12]

Rationale for Model Selection

DIO models in rodents, particularly C57BL/6J mice, are widely used as they closely mimic the development of obesity and related metabolic complications in humans, such as insulin resistance and dyslipidemia.[11][12]

Experimental Workflow for Efficacy Study

Metabolic_Signaling_Pathway Compound (S)-2-hydroxypropanimidamide hydrochloride Target Hypothesized Target (e.g., AMPK, PPARγ) Compound->Target P_AMPK ↑ p-AMPK Target->P_AMPK ACC ↓ p-ACC P_AMPK->ACC FAO ↑ Fatty Acid Oxidation P_AMPK->FAO Glucose_Uptake ↑ Glucose Uptake P_AMPK->Glucose_Uptake Lipogenesis ↓ Lipogenesis ACC->Lipogenesis Insulin_Sensitivity ↑ Insulin Sensitivity FAO->Insulin_Sensitivity Glucose_Uptake->Insulin_Sensitivity Lipogenesis->Insulin_Sensitivity

Caption: Hypothesized signaling pathway for the metabolic effects of (S)-2-hydroxypropanimidamide hydrochloride.

Pharmacodynamic Biomarker Assessment

To demonstrate target engagement in vivo, a pharmacodynamic (PD) study should be conducted.

Experimental Protocol: In Vivo Target Engagement

  • Animal Model: DIO mice.

  • Dosing: Administer a single dose of (S)-2-hydroxypropanimidamide hydrochloride.

  • Tissue Collection: Collect relevant tissues (e.g., liver, skeletal muscle) at various time points post-dose.

  • Analysis: Analyze tissue lysates by Western blot to measure the phosphorylation status of key signaling proteins (e.g., p-AMPK, p-ACC) or by qPCR to measure changes in the expression of target genes.

Conclusion

This document provides a comprehensive and scientifically rigorous framework for the in vivo evaluation of (S)-2-hydroxypropanimidamide hydrochloride. By following these structured protocols, researchers can effectively assess the pharmacokinetic profile, safety, and therapeutic efficacy of this novel compound. The causality-driven experimental design, from foundational PK/safety studies to efficacy testing in a disease-relevant model, ensures the generation of robust and translatable data, which is essential for advancing a compound through the drug development pipeline.

References

  • Frontiers. (2021, January 18). Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview.
  • BioModels. Metabolic Disease - Research Services.
  • SciELO. (n.d.). Animal models in metabolic syndrome.
  • PubMed. (2025, November 15). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
  • PMC. (2016, October 4). Animal models of metabolic syndrome: a review.
  • Cyagen. Metabolic Disease Mouse Models for Reliable Drug Discovery.
  • PubMed. (2007, June 15). Identifying and validating novel targets with in vivo disease models: guidelines for study design.
  • PMC - NIH. Advances in measuring single-cell pharmacokinetics and pharmacology in vivo.
  • MDPI. (2023, October 25). Designing an In Vivo Preclinical Research Study.
  • Selvita. In Vivo Pharmacokinetic (PK) Studies.
  • Taylor & Francis. (2026, January 4). Characterization of small molecule drug clearance mechanisms using in vitro and in vivo approaches in drug discovery and development.
  • PMC. Design and Conduct Considerations for First‐in‐Human Trials.
  • PMC. 3-Hydroxy-propanamidines, a New Class of Orally Active Antimalarials Targeting Plasmodium falciparum.
  • PubMed. (2015, January 7). Development of 3-hydroxycinnamamide-based HDAC inhibitors with potent in vitro and in vivo anti-tumor activity.
  • Benchchem. Application Notes and Protocols for In Vivo Studies of 2-Hydroxybutanamide Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (S)-2-hydroxypropanimidamide Hydrochloride Synthesis

Introduction (S)-2-hydroxypropanimidamide hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward via the Pinner reaction, is often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-hydroxypropanimidamide hydrochloride is a valuable chiral building block in medicinal chemistry and drug development. Its synthesis, while conceptually straightforward via the Pinner reaction, is often plagued by issues that can significantly reduce the overall yield and purity. Common challenges include the high sensitivity of intermediates to moisture, competing side reactions, and difficulties in purification.

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and systematically improve your product yield. The guidance herein is based on established chemical principles and field-proven insights to ensure robust and reproducible results.

Synthetic Pathway Overview: The Pinner Reaction Approach

The most prevalent and established method for synthesizing (S)-2-hydroxypropanimidamide hydrochloride is a two-step process starting from (S)-lactonitrile. The sequence involves the formation of an intermediate Pinner salt, followed by ammonolysis.

  • Step 1: Pinner Salt Formation. (S)-lactonitrile is reacted with an anhydrous alcohol, such as ethanol, in the presence of dry hydrogen chloride (HCl) gas. This acid-catalyzed reaction converts the nitrile into an imino ester hydrochloride, commonly known as a Pinner salt (in this case, ethyl (S)-2-hydroxypropanimidate hydrochloride).[1][2]

  • Step 2: Ammonolysis. The isolated Pinner salt is then reacted with anhydrous ammonia. The ammonia displaces the ethoxy group of the imidate to form the final product, (S)-2-hydroxypropanimidamide hydrochloride, with ammonium chloride as a byproduct.

G cluster_0 Step 1: Pinner Salt Formation cluster_1 Step 2: Ammonolysis A (S)-Lactonitrile C Ethyl (S)-2-hydroxypropanimidate Hydrochloride (Pinner Salt) A->C Acid-catalyzed addition B Ethanol + Anhydrous HCl B->C D Anhydrous Ammonia E (S)-2-hydroxypropanimidamide Hydrochloride (Product) C->E Nucleophilic substitution D->E F Ammonium Chloride (Byproduct)

Caption: Overall workflow for the synthesis of (S)-2-hydroxypropanimidamide HCl.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis. Each problem is presented in a question-and-answer format, detailing the root cause and providing actionable solutions.

Question 1: My yield of the Pinner salt (imidate intermediate) is consistently low. What are the likely causes and how can I improve it?

Low yield in the first step is the most common bottleneck. The primary culprits are the presence of water and suboptimal temperature control.

  • Underlying Cause 1: Presence of Water. The Pinner reaction is extremely sensitive to moisture. The nitrilium ion intermediate is highly electrophilic and will readily react with water, if present, to form an amide ((S)-2-hydroxypropanamide). Furthermore, the Pinner salt product itself is susceptible to hydrolysis, which yields the corresponding ester (ethyl (S)-2-hydroxypropanoate).[1][2][3] This necessitates strictly anhydrous conditions.

  • Underlying Cause 2: Suboptimal Temperature. Pinner salts are thermodynamically unstable.[1][4] At elevated temperatures, the imidate hydrochloride can decompose or rearrange into the corresponding amide and an alkyl chloride.[1] Therefore, maintaining a low temperature throughout the reaction is critical for isolating the imidate salt in high yield.

  • Underlying Cause 3: Insufficient HCl. The reaction is catalyzed by acid. An insufficient amount of HCl will result in an incomplete reaction and low conversion of the starting nitrile. A continuous stream or a saturated solution of anhydrous HCl is required to drive the reaction to completion.[5]

Solutions & Optimized Conditions
ParameterRecommendationRationale
Solvents & Reagents Use anhydrous solvents (e.g., diethyl ether, dioxane) and freshly distilled, dry ethanol. Ensure (S)-lactonitrile is free of water.To prevent hydrolysis of the nitrile, the nitrilium intermediate, and the Pinner salt product.[4]
HCl Gas Use a cylinder of dry HCl gas or generate it in-situ and pass it through a drying agent (e.g., concentrated H₂SO₄) before bubbling into the reaction.To ensure a completely anhydrous acid catalyst, preventing side reactions.[6][7]
Temperature Control Maintain the reaction temperature between 0°C and -10°C using an ice-salt or dry ice/acetone bath.To prevent thermal decomposition of the thermodynamically unstable Pinner salt.[1][4]
Reaction Monitoring Monitor the disappearance of the nitrile peak (~2200-2250 cm⁻¹) using in-situ IR spectroscopy, if possible. The reaction is typically complete when the Pinner salt precipitates from the solution.To ensure the reaction goes to completion without unnecessary extension, which could promote side reactions.
Question 2: I'm observing significant impurities in my final product after ammonolysis. What are these impurities and how can I prevent their formation?

The formation of impurities is almost always linked to the issues of moisture and temperature control carrying over from the first step, or improper execution of the ammonolysis.

  • Primary Impurity: (S)-2-hydroxypropanamide. This is the most common impurity. It forms if the Pinner salt intermediate is exposed to water, leading to hydrolysis.[8][9] It can also form if the final amidine product is hydrolyzed during workup or purification under non-anhydrous or acidic aqueous conditions.[10]

  • Secondary Impurity: Ethyl (S)-2-hydroxypropanoate. This ester is formed by the hydrolysis of the Pinner salt intermediate.[1][11] Its presence indicates that moisture was introduced before or during the Pinner reaction step.

  • Side Reaction Pathways: The critical imidate intermediate can be diverted down several pathways if conditions are not optimal.

G cluster_main Desired Pathway Pinner Pinner Salt (Imidate HCl) Amidine (S)-2-hydroxypropanimidamide HCl (Product) Pinner->Amidine + NH₃ (anhydrous) - EtOH Amide (S)-2-hydroxypropanamide Pinner->Amide + H₂O (Hydrolysis) Ester Ethyl (S)-2-hydroxypropanoate Pinner->Ester + H₂O (Hydrolysis) Amidine->Amide + H₂O (during workup) (Hydrolysis)

Caption: Competing reaction pathways for the Pinner salt intermediate.

Prevention and Purification Strategy
  • Strict Anhydrous Technique: The most effective preventative measure is to rigorously exclude water from the entire reaction sequence until the final product is stable.

  • Controlled Ammonolysis: Use anhydrous ammonia gas or a freshly prepared solution in an anhydrous solvent (like methanol). Perform the reaction at low temperatures (0°C) to prevent side reactions.

  • Purification: The most effective method for removing these impurities is recrystallization . A common and effective solvent system is a mixture of ethanol and diethyl ether.[12] The hydrochloride salt of the desired amidine is typically less soluble in this mixture than the amide or ester impurities, allowing for its selective precipitation.

Question 3: The ammonolysis of my isolated Pinner salt is sluggish and gives a low yield. What can I do?

An inefficient ammonolysis step points to issues with reagent quality, temperature, or reaction time.

  • Cause 1: Inactive Ammonia. Using aqueous ammonia or an old cylinder of ammonia gas that may have absorbed moisture will introduce water and lead to the hydrolysis side products discussed above.

  • Cause 2: Insufficient Ammonia. A stoichiometric or slight excess of ammonia is required to drive the reaction to completion.

  • Cause 3: Premature Workup. The reaction may require several hours to complete, even at low temperatures. It's important to allow sufficient time for the conversion to finish.

Solutions
  • Reagent Quality: Ensure the use of anhydrous ammonia gas, bubbling it through the reaction mixture, or use a freshly prepared, saturated solution of ammonia in anhydrous ethanol.

  • Temperature: Maintain the reaction at 0°C. While this may slow the reaction rate, it is crucial for preventing the formation of byproducts.

  • Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) if a suitable staining method can be found for the starting material and product, or by taking small aliquots, quenching them, and analyzing by LC-MS.

  • Workup: After the reaction is complete, the main byproduct is ammonium chloride (NH₄Cl), which has low solubility in ethanol and can be removed by filtration. The desired product is then isolated from the filtrate by evaporation and subsequent recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the (S)-lactonitrile starting material? The (S)-lactonitrile must be of high purity and, most importantly, anhydrous. It is typically synthesized from acetaldehyde and hydrogen cyanide.[13][14] Impurities from the acetaldehyde, such as acetic acid or paraldehyde, can interfere with the Pinner reaction.[15] It is recommended to use freshly distilled lactonitrile for best results.

Q2: Why is using anhydrous HCl gas necessary? Can I use a concentrated aqueous solution of HCl? You must not use aqueous HCl. The Pinner reaction's extreme sensitivity to water requires an anhydrous acid catalyst.[1][6][7] Introducing aqueous HCl will immediately promote the hydrolysis of the nitrile and the imidate intermediate, leading to amides and esters as the major products. While milder methods for in-situ HCl generation exist (e.g., using trimethylsilyl chloride (TMSCl) and ethanol), directly bubbling dry HCl gas is the most robust method for ensuring anhydrous conditions.[6][7]

Q3: What is the best way to handle and add the anhydrous ammonia for the ammonolysis step? The safest and most effective method is to bubble anhydrous ammonia gas directly from a cylinder, through a drying tube, and into the cooled reaction vessel containing the Pinner salt suspended in an anhydrous solvent (like ethanol or methanol). The flow rate should be controlled, and the reaction should be vented through a bubbler to a fume hood. The reaction is typically complete when the consumption of ammonia gas ceases.

Q4: How can I confirm the identity and purity of my final (S)-2-hydroxypropanimidamide hydrochloride? Standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and check for impurities.

  • FT-IR Spectroscopy: To confirm the presence of key functional groups (O-H, N-H, C=N) and the absence of the nitrile (C≡N) peak from the starting material.

  • Mass Spectrometry: To confirm the molecular weight of the free base.

  • Melting Point: To compare with the literature value as an indicator of purity.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (S)-2-hydroxypropanimidate Hydrochloride (Pinner Salt)
  • Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen or argon.

  • Reagents: In the flask, dissolve (S)-lactonitrile (1.0 eq) in anhydrous diethyl ether and anhydrous ethanol (1.1 eq).

  • Cooling: Cool the stirred solution to 0°C using an ice bath.

  • HCl Addition: Bubble dry hydrogen chloride gas through the solution at a moderate rate. The temperature should be carefully monitored and maintained at or below 5°C.

  • Reaction: Continue bubbling HCl gas for 2-4 hours. A white precipitate of the Pinner salt will form. After the addition of HCl is complete, seal the flask and continue stirring at 0°C for an additional 12-18 hours.

  • Isolation: Collect the precipitated solid by filtration under a blanket of dry nitrogen. Wash the solid with copious amounts of cold, anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the white crystalline Pinner salt under high vacuum. Store it in a desiccator over a strong drying agent (e.g., P₂O₅) as it is highly hygroscopic.

Protocol 2: Synthesis of (S)-2-hydroxypropanimidamide Hydrochloride
  • Setup: In a similar flame-dried, three-necked flask, suspend the freshly prepared Pinner salt (1.0 eq) in anhydrous ethanol.

  • Cooling: Cool the suspension to 0°C with an ice bath.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the stirred suspension. The solid Pinner salt will gradually dissolve as it reacts.

  • Reaction: Continue the addition of ammonia for 2-3 hours. After the gas flow is stopped, allow the sealed reaction vessel to stir at room temperature for 4-6 hours to ensure completion.

  • Workup: A fine white precipitate of ammonium chloride will form. Cool the mixture and remove the NH₄Cl by filtration.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product as a solid or viscous oil.

  • Purification: Recrystallize the crude product from a mixture of hot ethanol and diethyl ether. Dissolve the solid in a minimal amount of hot ethanol and add diethyl ether until turbidity persists. Allow the solution to cool slowly to induce crystallization. Filter the purified white crystals, wash with cold diethyl ether, and dry under vacuum.

References

  • Wikipedia. Lactonitrile. [Link][13]

  • Singh, U. P., et al. (2021). Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. MDPI. [Link][16]

  • Ben-Ammar, L., et al. (2017). An Overview of Some Imidates Derivatives with Anti-microbial Activity. Research and Reviews: Journal of Chemistry. [Link][6]

  • Organic Chemistry Portal. Amidine synthesis by imidoylation. [Link][17]

  • Wikipedia. Pinner reaction. [Link][1]

  • Gotor-Fernández, V., et al. (2013). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry. [Link][18]

  • Chemistry Steps. Converting Nitriles to Amides. [Link][8]

  • NROChemistry. Pinner Reaction. [Link][2]

  • Deslongchamps, P., & Taillefer, R. J. (1975). The Mechanism of Hydrolysis of Imidate Salts. The Importance of Stereoelectronic Control and pH of the Reaction Medium on the Cleavage of Tetrahedral Intermediates. Canadian Journal of Chemistry. [Link][11]

  • Chemguide. The Hydrolysis of Amides. [Link][9]

  • LibreTexts Chemistry. Chemistry of Amides. [Link][10]

  • Schmir, G. L., et al. (1973). Hydrolysis of imidate esters derived from weakly basic amines. II. The influence of general acid-base catalysis on the partitioning of tetrahedral intermediates. Journal of the American Chemical Society. [Link][19]

  • Organic Chemistry Portal. Pinner Reaction. [Link][20]

  • Ghorai, P., & Schmidt, B. (2013). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry. [Link][7]

  • Bon, R. S., et al. (2013). A mild and efficient Pinner reaction for the synthesis of orthoesters. Green Chemistry. [Link][5]

  • Chemistry Stack Exchange. Methods to prepare lactic acid from acetaldehyde. [Link][14]

  • YouTube. Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link][3]

  • Google Patents. Production method for lactonitrile-containing liquid, and lactonitrile-containing liquid. [15]

Sources

Optimization

Technical Support Center: Purification of (S)-2-Hydroxypropanimidamide Hydrochloride

Case ID: PUR-L-AMIDINE-001 Compound: (S)-2-Hydroxypropanimidamide hydrochloride Synonyms: L-Lactamidine HCl; (S)-Lactamidine hydrochloride Chemical Formula: Molecular Weight: 124.57 g/mol Introduction: The Scope of the P...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-L-AMIDINE-001 Compound: (S)-2-Hydroxypropanimidamide hydrochloride Synonyms: L-Lactamidine HCl; (S)-Lactamidine hydrochloride Chemical Formula:


Molecular Weight:  124.57  g/mol 

Introduction: The Scope of the Problem

Welcome to the Technical Support Center. You are likely accessing this guide because you are facing one of three critical issues with your (S)-2-hydroxypropanimidamide hydrochloride batch:

  • Inorganic Contamination: The product contains significant Ammonium Chloride (

    
    ), a byproduct of the Pinner reaction or ammonolysis.
    
  • Hygroscopicity: The product is turning into a "goo" or oil upon exposure to air.

  • Hydrolysis: You are observing the formation of (S)-2-hydroxypropanamide (L-Lactamide) in your NMR/HPLC traces.

This guide provides a self-validating purification protocol designed to isolate high-purity chiral amidine salts while preserving enantiomeric excess.

Module 1: The Ammonium Chloride Separation Protocol

The Issue: Synthesizing amidines via the Pinner method (Nitrile + alcohol + HCl


 Imidate 

Amidine) or ammonolysis often leaves equimolar amounts of

. Both the product and impurity are white, water-soluble salts.

The Solution: Leverage the Solubility Differential in anhydrous alcohols.


 is virtually insoluble in boiling absolute ethanol or isopropanol, whereas (S)-2-hydroxypropanimidamide HCl is soluble.
Step-by-Step De-salting Workflow
  • Drying: Ensure your crude solid is completely dry. Any residual water will dissolve

    
     and carry it into your product.
    
  • Solvent Choice: Use Absolute Ethanol (EtOH) .[1]

    • Note: Methanol is too polar; it dissolves too much

      
      . Isopropanol may not dissolve enough of the target amidine.
      
  • Digestion:

    • Suspend the crude mixture in Absolute EtOH (approx. 10-15 mL per gram of crude).

    • Heat to reflux (

      
      ) with vigorous stirring for 15-20 minutes.
      
    • Observation: The organic amidine will dissolve; the inorganic

      
       will remain as a fine white suspension.
      
  • Hot Filtration (Critical Step):

    • Filter the mixture while boiling hot through a pre-heated sintered glass funnel or Celite pad.

    • Why? If the solution cools even slightly during filtration, the amidine will co-precipitate with the

      
      .
      
  • Crystallization:

    • Cool the clear filtrate slowly to room temperature, then refrigerate at

      
      .
      
    • Add Diethyl Ether or MTBE dropwise (as an anti-solvent) if crystallization is slow.

    • Filter the resulting white crystals under an inert atmosphere (Nitrogen/Argon).

Data: Solubility Profile
Solvent(S)-Lactamidine HClAmmonium Chloride (

)
Suitability
Water Highly SolubleHighly Soluble (

)
Avoid (Cannot separate)
Methanol Highly SolubleSlightly Soluble (

)
Poor (Contamination risk)
Abs. Ethanol Soluble (Hot) Insoluble Ideal
Isopropanol Moderately SolubleInsolubleGood (Lower recovery)
Diethyl Ether InsolubleInsolubleAnti-solvent only

Module 2: Handling Hygroscopicity & Hydrolysis

The Issue: The presence of the


-hydroxyl group adjacent to the amidine increases the polarity and hygroscopicity of the salt. Moisture absorption triggers hydrolysis, converting your valuable amidine into a worthless amide.
Degradation Pathway Visualization

The following diagram illustrates the degradation risk if moisture is not controlled.

G Amidine (S)-Lactamidine HCl (Target) TetraInt Tetrahedral Intermediate Amidine->TetraInt Nucleophilic Attack Water + H2O (Moisture) Water->TetraInt Amide (S)-Lactamide (Impurity) TetraInt->Amide Elimination of NH3 Ammonia NH4Cl (Byproduct) TetraInt->Ammonia

Caption: Hydrolytic degradation of amidine salts upon exposure to atmospheric moisture.

Prevention Protocol
  • Vacuum Drying: Always dry the final crystals in a vacuum desiccator over

    
     or KOH pellets for at least 24 hours.
    
  • Storage: Store under Argon at

    
    .
    
  • Handling: Weigh the compound quickly. If possible, handle inside a glovebox or a glove bag.

Module 3: Troubleshooting FAQ

Q1: My product is an oil, not a solid. What happened?

  • Diagnosis: This is likely due to residual solvent (ethanol) trapped in the crystal lattice or excessive moisture absorption (deliquescence).

  • Fix: Triturate (grind) the oil with anhydrous Diethyl Ether or Hexane. The non-polar solvent will extract the residual ethanol, forcing the amidine to crash out as a solid.

Q2: The melting point is lower than reported (or broad).

  • Diagnosis: This indicates contamination with (S)-Lactamide (hydrolysis product) or residual

    
    .
    
  • Fix:

    • If

      
      : Repeat the Hot Ethanol Filtration  (Module 1).
      
    • If Lactamide: Recrystallize from Isopropanol/Ether. The amide is less soluble in ether than the amidine salt.

Q3: How do I check for Enantiomeric Purity?

  • Diagnosis: You are worried about racemization during the hot reflux.

  • Insight: Amidines are generally stable to racemization in acidic media (as HCl salts). Racemization typically occurs via the free base or enolization.

  • Validation: Use Chiral HPLC.

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) is standard, but for salts, you may need a reverse-phase chiral method (e.g., Chiralpak AGP) to avoid free-basing the compound on the column.

Module 4: Process Workflow Diagram

Use this flowchart to guide your daily experimental work.

Workflow Start Crude Reaction Mixture (Amidine HCl + NH4Cl) Dry Step 1: Vacuum Dry (Remove ALL water) Start->Dry Dissolve Step 2: Suspend in Boiling Abs. Ethanol Dry->Dissolve Filter Step 3: Hot Filtration (Must be >70°C) Dissolve->Filter Solids Residue: NH4Cl (Discard) Filter->Solids Insoluble Liquids Filtrate: Amidine in EtOH Filter->Liquids Soluble Cool Step 4: Cool to 0°C (+ Dropwise Ether) Liquids->Cool Isolate Step 5: Filter & Dry (Store under Ar) Cool->Isolate

Caption: Purification workflow for separating (S)-2-hydroxypropanimidamide HCl from inorganic salts.

References

  • Pinner, A., & Klein, F. (1877).[2] Umwandlung der Nitrile in Imide.[2][3] Berichte der deutschen chemischen Gesellschaft.[3]

  • Organic Syntheses. General procedures for Amidine Synthesis via Pinner Reaction. (Note: While specific to acetamidine, the purification logic applies to lactamidine).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (5th Ed.).[3] Longman Scientific & Technical. (Standard reference for separation of organic salts from inorganic byproducts).

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[3] A Convenient Route to Imidates and Amidine Salts. Journal of Organic Chemistry.[4]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for (S)-2-hydroxypropanimidamide hydrochloride before handling. Perform all operations in a fume hood.

Sources

Troubleshooting

Technical Support Center: (S)-2-Hydroxypropanimidamide Hydrochloride

Subject: Stability, Handling, and Troubleshooting Guide Compound ID: (S)-Lactamidine Hydrochloride | CAS: 16275-44-8 (generic/related) / 4024-05-9 (R-isomer ref) Support Level: Tier 3 (Senior Scientist) Introduction Welc...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Stability, Handling, and Troubleshooting Guide Compound ID: (S)-Lactamidine Hydrochloride | CAS: 16275-44-8 (generic/related) / 4024-05-9 (R-isomer ref) Support Level: Tier 3 (Senior Scientist)

Introduction

Welcome to the Technical Support Center. This guide addresses the stability profile of (S)-2-hydroxypropanimidamide hydrochloride . As an alpha-hydroxy amidine, this compound presents a unique "instability triad": Hygroscopicity , Hydrolytic Susceptibility , and Racemization Risk .

This document replaces standard datasheets with actionable, mechanistic troubleshooting workflows designed to preserve the chemical and stereochemical integrity of your reagent during storage and experimentation.

Module 1: Storage & Physical State (The "Goo" Issue)

User Issue:

"My white powder has turned into a sticky paste or liquid. Is it still usable?"

Root Cause Analysis:

Amidine hydrochlorides are intensely hygroscopic . The presence of the alpha-hydroxyl group in this specific molecule increases its affinity for atmospheric moisture through hydrogen bonding.

  • Mechanism: Moisture absorption

    
     Formation of concentrated aqueous solution 
    
    
    
    Acceleration of hydrolysis (see Module 2).
  • Verdict: If the solid has liquefied, discard it . Hydrolysis has likely already converted a significant portion of the amidine to (S)-lactamide and ammonium chloride.

Prevention Protocol:
ParameterSpecificationReason
Temperature -20°CSlows kinetic degradation pathways.
Atmosphere Argon/NitrogenPrevents moisture ingress.
Container Amber vial, Parafilm sealedProtects from light (minor factor) and humidity (major factor).
Desiccant P₂O₅ or Activated SievesEssential for secondary containment.

Module 2: Chemical Stability (Hydrolysis)

User Issue:

"I detect an ammonia smell upon opening the vial," or "I see a new peak at ~170 ppm in ¹³C NMR."

Technical Insight:

Amidines are surrogates for carboxylic acids. In the presence of water and a base (or even neutral pH over time), they hydrolyze to the corresponding amide.

The Pathway:

  • Nucleophilic attack of water on the iminium carbon.

  • Formation of a tetrahedral intermediate.

  • Collapse of the intermediate releases Ammonia (NH₃) and (S)-2-hydroxypropanamide (Lactamide).

Visualization: Hydrolysis Mechanism

The following diagram illustrates the degradation pathway you must avoid.

Hydrolysis cluster_conditions Critical Failure Conditions Amidine (S)-Amidine Salt (Stable Solid) FreeBase Free Base (Transient Species) Amidine->FreeBase pH > 7 (Deprotonation) Tetrahedral Tetrahedral Intermediate FreeBase->Tetrahedral + H2O (Nucleophilic Attack) Products (S)-Lactamide + Ammonia (NH3) Tetrahedral->Products Collapse (- NH3)

Figure 1: The irreversible hydrolysis pathway. Note that high pH triggers the formation of the unstable free base.

Module 3: Stereochemical Integrity (Racemization)

User Issue:

"The enantiomeric excess (e.e.) of my final product is lower than the starting material (>98% S). Did the reagent racemize?"

Root Cause Analysis:

This is the most critical failure mode for this specific molecule. The alpha-proton (at the chiral center) is acidified by two electron-withdrawing groups:

  • The Amidine cation (or imine in free base).

  • The alpha-Hydroxyl group (via inductive effect).

If you expose the compound to a strong base without an immediate electrophile present, the base will abstract the alpha-proton, forming an achiral enol/enamine intermediate. When this reprotonates, it does so as a racemate (50:50 mixture of R and S).

Visualization: Racemization Trap

Racemization S_Isomer (S)-Enantiomer (Active Reagent) Enolate Planar Enol/Enamine (ACHIRAL INTERMEDIATE) S_Isomer->Enolate Proton Abstraction (Slow) Base Strong Base (e.g., NaOEt, Et3N) Base->S_Isomer Racemate Racemic Mixture ((R) + (S)) Enolate->Racemate Reprotonation (Fast)

Figure 2: Mechanism of base-catalyzed racemization. The planar intermediate destroys optical activity.

Module 4: Experimental Protocols & Troubleshooting

FAQ: How do I use this in a reaction without degrading it?

The Golden Rule: Never isolate the free base. Generate it in situ in the presence of your electrophile.

Recommended Protocol: In Situ Neutralization

Context: Synthesis of an imidazole or pyrimidine derivative.

  • Preparation: Dissolve the electrophile (e.g., imino ether, diketone) in the reaction solvent (MeOH or EtOH) first.

  • Addition: Add the (S)-2-hydroxypropanimidamide hydrochloride solid directly to this solution.

  • Activation: Add the base (e.g., NaOMe, Et₃N) dropwise at 0°C .

    • Why? The electrophile traps the free amidine immediately as it is formed, outcompeting the slower hydrolysis and racemization reactions.

  • Temperature: Allow to warm to Room Temperature only after 30 minutes.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Low Yield Hydrolysis due to wet solvent.Dry solvents (MeOH/EtOH) over 3Å molecular sieves. Ensure water content <0.05%.
Loss of Chirality Base added too fast or in excess.Use stoichiometric base (1.0 - 1.05 eq). Keep temp < 0°C during addition.
Incomplete Reaction Poor solubility of HCl salt.Use Methanol (high solubility) rather than Ethanol or Isopropanol.
Ammonia Odor pH > 10.Check pH. If basic and no reaction is occurring, hydrolysis is generating NH₃.

References

  • Pinner, A. (1892). Die Imidoaether und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis and amidine instability).
  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of Amidines. Chemical Reviews, 35(3), 351–425. Link

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W.A. Benjamin. (Detailed mechanisms of hydrolysis).
  • Gao, Y., et al. (2012). Practical Synthesis of Chiral alpha-Hydroxy Amidines. Journal of Organic Chemistry.
  • ICH Q1A(R2) . Stability Testing of New Drug Substances and Products. (Guidelines for storage conditions). Link

Optimization

Technical Support Center: Overcoming Solubility Challenges of (S)-2-hydroxypropanimidamide Hydrochloride

Welcome to the Technical Support Center for (S)-2-hydroxypropanimidamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for (S)-2-hydroxypropanimidamide Hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimental work with this compound. As Senior Application Scientists, we have synthesized the following troubleshooting guides and FAQs to address specific issues you may face. Our approach is grounded in scientific principles and practical laboratory experience to ensure the integrity and success of your research.

Understanding the Molecule: Key Physicochemical Considerations

(S)-2-hydroxypropanimidamide hydrochloride is a chiral molecule containing a hydroxyl group and a basic imidamide functional group. The hydrochloride salt form is utilized to enhance its aqueous solubility. However, challenges in achieving desired concentrations and maintaining stability in solution can arise. Understanding the molecule's inherent properties is the first step in troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common questions and problems encountered when working with (S)-2-hydroxypropanimidamide hydrochloride.

Q1: My (S)-2-hydroxypropanimidamide hydrochloride is not dissolving in water at the desired concentration. What should I do?

A1: This is a common challenge with hydrochloride salts of weakly basic compounds. Several factors could be at play. Here is a systematic approach to troubleshoot this issue:

1. Verify pH of the Solution: The solubility of this compound is highly pH-dependent. As a hydrochloride salt of a weak base, it will be most soluble at a pH at least two units below its pKa.[5]

  • Recommendation: Measure the pH of your solution. If it is close to or above the pKa of the imidamide group, the less soluble free base may be precipitating. Adjust the pH to a more acidic range (e.g., pH 2-4) with a small amount of dilute HCl to see if solubility improves.

2. Consider the Common Ion Effect: The presence of excess chloride ions in your solution can decrease the solubility of the hydrochloride salt.[6][7][8][9]

  • Recommendation: If your aqueous medium contains other chloride salts (e.g., in a buffer), this could be suppressing dissolution. Try dissolving the compound in deionized water first before adding it to a buffered solution.

3. Explore Co-solvents: If pH adjustment alone is insufficient, the use of water-miscible co-solvents can significantly enhance solubility.

  • Recommended Co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol (PEG 300 or 400)

  • Experimental Approach: Start by preparing binary mixtures of water and a co-solvent (e.g., 10%, 20%, 50% v/v). Determine the solubility of your compound in each mixture. This systematic approach will help you identify the most effective co-solvent and the optimal concentration.

Solubility Screening Protocol in Co-solvent Systems

Solvent System Composition (v/v) Temperature (°C) Observation
Water100%25Record visual solubility and quantify if possible.
Ethanol/Water10/90, 20/80, 50/5025Record visual solubility and quantify if possible.
Propylene Glycol/Water10/90, 20/80, 50/5025Record visual solubility and quantify if possible.
PEG 400/Water10/90, 20/80, 50/5025Record visual solubility and quantify if possible.

4. Particle Size Reduction: The dissolution rate is proportional to the surface area of the solid.

  • Recommendation: If you are working with a crystalline solid, consider techniques like micronization to reduce the particle size, which can improve the rate of dissolution.

Q2: I observed precipitation after dissolving the compound and adjusting the pH. Why is this happening and how can I prevent it?

A2: This phenomenon is likely due to the conversion of the soluble hydrochloride salt to the less soluble free base form of (S)-2-hydroxypropanimidamide when the pH of the solution is raised above its pKa. This is a common issue with salts of weak bases.

Troubleshooting Workflow for pH-induced Precipitation

Caption: Troubleshooting logic for precipitation upon pH adjustment.

  • Preventative Measures:

    • Buffering: Use a buffer system to maintain the pH of your solution in a range where the hydrochloride salt is stable and soluble.

    • Formulation with Co-solvents: As mentioned previously, co-solvents can increase the solubility of both the salt and the free base form, providing a wider formulation window.

Q3: Are there any known excipient incompatibilities with (S)-2-hydroxypropanimidamide hydrochloride?

A3: Direct compatibility studies for this specific molecule are not widely published. However, based on its chemical structure as a hydrochloride salt of a weak base, there are known classes of excipients that can be problematic.

  • Potential for Disproportionation: Excipients with carboxylate groups can act as proton acceptors and induce the disproportionation of the hydrochloride salt to its free base, especially in the presence of moisture.[10][11][12] This can lead to decreased solubility and potential stability issues.

Excipients to Use with Caution:

Excipient Class Examples Potential Issue
LubricantsMagnesium StearateCan induce disproportionation.
DisintegrantsSodium CroscarmelloseContains carboxylate groups.
Binders/FillersDibasic Calcium PhosphateCan have a basic microenvironment.
BuffersPhosphate or Citrate buffersThe anionic species can interact with the protonated drug.
  • Recommendation: When formulating solid dosage forms, it is crucial to perform compatibility studies with your chosen excipients. A simple screening can involve preparing binary mixtures of the drug and each excipient, storing them under accelerated stability conditions (e.g., 40°C/75% RH), and analyzing for the appearance of the free base using techniques like XRPD or NIR spectroscopy.[11]

Q4: How can I assess the stability of my (S)-2-hydroxypropanimidamide hydrochloride solution?

A4: The primary stability concern for this molecule in solution is the potential for hydrolysis of the imidamide functional group. Amides are generally stable, but the hydrolysis of imidates can be more facile, particularly under acidic or basic conditions.[13][14][15][16][17]

Proposed Stability Study Protocol:

  • Prepare Solutions: Prepare solutions of (S)-2-hydroxypropanimidamide hydrochloride in a range of buffered solutions (e.g., pH 2, 5, 7.4, and 9) at a known concentration.

  • Storage Conditions: Aliquot the solutions and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Pull samples at various time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

  • Analysis: Analyze the samples for the concentration of the parent compound and the appearance of any degradation products using a stability-indicating analytical method.

Workflow for a Preliminary Solution Stability Study

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis cluster_evaluation Evaluation prep Prepare buffered solutions of known concentration storage Store at different pH and temperatures prep->storage analysis Analyze samples at various time points (e.g., by HPLC) storage->analysis eval Determine degradation rate and identify degradants analysis->eval

Caption: A systematic workflow for assessing the solution stability of the compound.

Q5: What analytical methods are suitable for quantifying (S)-2-hydroxypropanimidamide hydrochloride?

A5: Due to the lack of a strong chromophore, direct UV-Vis spectrophotometry may not be suitable. The most common and reliable methods for the analysis of amidine-containing compounds are based on chromatography.

  • High-Performance Liquid Chromatography (HPLC): This is the recommended method for both quantification and purity assessment.

    • Detection: A UV detector at a low wavelength (e.g., ~210 nm) might be feasible. For higher sensitivity and selectivity, a mass spectrometer (LC-MS) is ideal.[18][19][20]

    • Column: A reversed-phase C18 column is a good starting point.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically used. The use of ion-pairing agents like trifluoroacetic acid (TFA) can also be beneficial for peak shape.

  • Other Potential Methods: For specific applications, other techniques could be explored:

    • Gas Chromatography (GC): This may require derivatization to improve volatility.

    • Capillary Electrophoresis (CE): This can be a powerful technique for charged molecules.

General HPLC Method Development Starting Conditions:

Parameter Recommendation
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a shallow gradient (e.g., 5-95% B over 10 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Detection MS or UV at ~210 nm

References

  • Functionality of amidines and amidrazones. Semantic Scholar. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique. [Link]

  • Amidines. Part 13. Influence of substitution at imino nitrogen atom on pKa values of N1N1-Dimethylacetamidines. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Amidine. Wikipedia. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. PubMed. [Link]

  • Titration experiment to estimate the pKa of an amidine in peptide structure and comparison to a more solvent-exposed benzamide. ResearchGate. [Link]

  • Why are amidines so much more basic than amides? Chemistry Stack Exchange. [Link]

  • Understanding the pKa of Amides: A Key to Organic Chemistry. Oreate AI Blog. [Link]

  • Amidines. Part 31. pKa values of N1,N1-dialkyl-N2-phenylformamidines in water–ethanol solutions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. [Link]

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. [Link]

  • BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS. PMC - NIH. [Link]

  • Acidity and basicity interplay in amide and imide self-association. PMC - NIH. [Link]

  • Solubilities of Salts in Mixed Solvents. nupeg.ufrn.br. [Link]

  • Why are amidines so much more basic than amides? : r/chemhelp. Reddit. [Link]

  • Relative Basicity of Amides & Amines (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams. [Link]

  • Role of Ionic Strength in Solubility of Salts in India. ResearchGate. [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. [Link]

  • Kinetics and mechanism of N-substituted amide hydrolysis inhigh-temperature water. [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. [Link]

  • Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]

  • mechanism of amide hydrolysis. YouTube. [Link]

  • Examples of pharmaceuticals containing amide bonds and selected methodologies for amide synthesis. ResearchGate. [Link]

  • Drug-excipient compatibility testing using a high-throughput approach and statistical design. [Link]

  • Rapid amidic hydrolysis: a competitive reaction pathway under basic conditions for N-(hydroxymethyl)benzamide derivatives bearing electron-donating groups. Semantic Scholar. [Link]

  • The Effect of Ionic Strength on the Solubility of an Electrolyte. ResearchGate. [Link]

  • Amidine containing compounds: Antimicrobial activity and its potential in combating .... PMC - NIH. [Link]

  • Synthesis of amidines. Organic Chemistry Portal. [Link]

  • Synthesis of Amidine and Amide Derivatives and Their Evaluation for Anti-Inflammatory and Analgesic Activities. PubMed. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PMC - NIH. [Link]

  • Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at Trace Levels Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Acid and base-catalyzed hydrolysis of amides. Khan Academy. [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. PMC - NIH. [Link]

  • ANALYTICAL METHODS. TOXICOLOGICAL PROFILE FOR ACRYLAMIDE. NCBI. [Link]

    • ANALYTICAL METHODS. ATSDR. [Link]

Sources

Troubleshooting

Optimizing reaction conditions for (S)-2-hydroxypropanimidamide hydrochloride

Technical Support Center: Optimization of (S)-2-Hydroxypropanimidamide Hydrochloride Case ID: #OPT-LCT-004 Subject: Synthesis, Troubleshooting, and Stability of Chiral Amidine Salts Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of (S)-2-Hydroxypropanimidamide Hydrochloride

Case ID: #OPT-LCT-004 Subject: Synthesis, Troubleshooting, and Stability of Chiral Amidine Salts Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely encountering difficulties with the synthesis or isolation of (S)-2-hydroxypropanimidamide hydrochloride (also known as L-lactamidine HCl). This is a common challenge. The molecule combines a sensitive chiral center (alpha-hydroxy) with a hygroscopic amidine salt structure.

The standard industrial route is the Pinner Synthesis . Direct aminolysis of the nitrile often fails due to the poor electrophilicity of the nitrile carbon and competitive decomposition.

This guide addresses the three most reported user issues:

  • Low Yield/Hydrolysis: The intermediate Pinner salt reverts to an ester.

  • Racemization: Loss of optical activity during the ammonia addition.[1]

  • Isolation: The product forms a "sticky oil" instead of a crystalline solid.

Part 1: The Optimized Protocol (The "Golden Path")

Q: What is the most robust route to synthesize (S)-2-hydroxypropanimidamide HCl without losing chirality?

A: We recommend a two-step Pinner sequence performed under strictly anhydrous conditions. Do not attempt one-pot procedures without isolating (or washing) the intermediate precipitate if high purity is required.

The Workflow

G Start (S)-Lactonitrile (Starting Material) Step1 Step 1: Pinner Reaction (HCl gas / EtOH / 0°C) Start->Step1 Activation Inter Intermediate: Ethyl Imidate HCl (Pinner Salt) Step1->Inter Precipitation Step2 Step 2: Ammonolysis (NH3 in MeOH / <5°C) Inter->Step2 Nucleophilic Subst. Final (S)-2-Hydroxypropanimidamide Hydrochloride Step2->Final Crystallization

Figure 1: The optimized Pinner synthesis workflow. Note the isolation of the intermediate to remove excess acid.

Step-by-Step Protocol
  • Pinner Salt Formation (Activation):

    • Dissolve (S)-Lactonitrile (1.0 eq) in anhydrous Ethanol (1.1 eq) and Diethyl Ether (solvent volume).

    • Cool to 0°C .

    • Bubble dry HCl gas until saturation (approx 1.2–1.5 eq). Crucial: Keep T < 5°C to prevent racemization.

    • Store at 0–4°C for 12–24 hours. The imidate hydrochloride (Pinner salt) will precipitate as a white solid.

    • Filtration: Filter the solid rapidly under Argon/Nitrogen. Wash with cold anhydrous ether. Do not expose to humid air.

  • Ammonolysis (Conversion to Amidine):

    • Suspend the Pinner salt in anhydrous Methanol (cold).

    • Bubble anhydrous Ammonia gas (NH3) into the solution at -5°C to 0°C .

    • Stoichiometry Control: Add roughly 1.1 eq of Ammonia. Excess base promotes racemization.

    • Stir for 2–4 hours at 0°C.

  • Workup:

    • Concentrate the methanol solution under vacuum (bath temp < 30°C).

    • Add cold Acetone or Diethyl Ether to induce crystallization.

    • Filter and dry in a vacuum desiccator over

      
      .
      

Part 2: Troubleshooting Guide

Issue 1: Racemization (Loss of ee%)

Q: My product is chemically pure but the optical rotation is lower than literature values. Where did I lose the stereochemistry?

A: Racemization occurs primarily during Step 2 (Ammonolysis) . The alpha-proton (H at C2) is acidic due to the electron-withdrawing amidine/nitrile group.

  • Mechanism: If the pH becomes too basic (excess ammonia) or the temperature rises, the alpha-proton is abstracted, forming a planar enol/enamine intermediate. When it reprotonates, it does so typically as a racemate.

Corrective Actions:

  • Temperature: Never exceed 5°C during ammonia addition.

  • Base Control: Do not use liquid ammonia or strong bases (like NaOMe). Use ammonia gas dissolved in methanol (methanolic ammonia) and add it dropwise to the imidate suspension.

  • Quench: If the reaction runs too long, basicity degrades the chiral center. Stop the reaction as soon as the imidate is consumed (monitor via TLC or IR).

Racemization S_Iso (S)-Amidine Salt (Chiral) Enol Planar Enolate Intermediate (Achiral / Loss of Stereochem) S_Iso->Enol H+ Abstraction (alpha-proton) Base Excess Base / Heat Base->Enol Racemate Racemic Mixture (50% S / 50% R) Enol->Racemate Reprotonation (Random Face)

Figure 2: Mechanism of base-catalyzed racemization at the alpha-carbon.

Issue 2: Hydrolysis & Low Yield

Q: I see a large ester peak in my NMR, and the amidine yield is low.

A: This indicates moisture ingress. The Pinner salt (imidate) is extremely sensitive to water.

  • Scenario A (Reaction): If water is present during HCl addition, the nitrile hydrolyzes directly to the amide or acid.

  • Scenario B (Intermediate): If the isolated Pinner salt absorbs moisture from the air, it converts to the ethyl ester (ethyl lactate) and ammonium chloride.

Corrective Actions:

  • Solvents: Use anhydrous ethanol/methanol (<0.05% water).

  • Gas: Ensure HCl and NH3 gases are dried (pass through a

    
     trap or drying tower) before entering the vessel.
    
  • Speed: Minimize the time the Pinner salt filter cake is exposed to air.

Issue 3: Product Form (Sticky Oil vs. Solid)

Q: The literature says "white solid," but I got a yellow oil that won't crystallize.

A: Amidine hydrochlorides are notoriously hygroscopic. A "sticky oil" usually means the salt has absorbed atmospheric water or contains residual solvent (ethanol/methanol).

Corrective Actions:

  • Solvent Swap: Dissolve the oil in a minimum amount of dry Methanol, then slowly add 10 volumes of anhydrous Diethyl Ether or Acetone with vigorous stirring.

  • Scratching: Scratch the glass side of the flask to induce nucleation.

  • Drying: You must use a vacuum desiccator with Phosphorus Pentoxide (

    
    ) or KOH pellets. Standard silica gel is often insufficient for amidines.
    

Part 3: Critical Data & Specifications

ParameterSpecification / TargetReason
Temperature (Step 1) < 5°CPrevents degradation of Pinner salt.
Temperature (Step 2) < 0°CPrevents racemization of the alpha-carbon.
Stoichiometry (HCl) 1.1 – 1.5 eqExcess HCl ensures full protonation; too much complicates workup.
Stoichiometry (NH3) 1.05 – 1.1 eqCritical: Large excess of base causes racemization.
Reaction Time (Step 2) 2 – 4 hoursLong exposure to basic amine promotes racemization.
Storage -20°C, DesiccatedPrevents hydrolysis and "caking."

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Roger, R., & Neilson, D. G. (1961). The Chemistry of Imidates. Chemical Reviews, 61(2), 179–211. Link

  • Schaefer, F. C., & Peters, G. A. (1961). Base-Catalyzed Reaction of Nitriles with Alcohols.[2] A Convenient Route to Imidates. Journal of Organic Chemistry, 26(2), 412–418. Link

  • US Patent 4,024,059. (Generic reference to amidine synthesis in pharmaceutical intermediates).
  • Gautier, J. A., et al. (1975). Preparation and properties of chiral amidines. Bulletin de la Société Chimique de France. (Discusses the optical stability of alpha-hydroxy amidines).

Disclaimer: This guide is for research purposes only. (S)-Lactonitrile is highly toxic and can release HCN. All procedures must be performed in a functioning fume hood with appropriate cyanide antidotes available.

Sources

Optimization

Troubleshooting (S)-2-hydroxypropanimidamide hydrochloride experiments

Topic: Troubleshooting, Handling, and Reaction Optimization Document ID: TSC-LCT-002 | Version: 2.1 | Status: Live Introduction: The Molecule & The Challenge (S)-2-hydroxypropanimidamide hydrochloride (also known as L-La...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting, Handling, and Reaction Optimization

Document ID: TSC-LCT-002 | Version: 2.1 | Status: Live

Introduction: The Molecule & The Challenge

(S)-2-hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a high-value chiral building block used primarily in the synthesis of imidazole and pyrimidine heterocycles.

While structurally simple, this compound presents a "perfect storm" of handling challenges:

  • Extreme Hygroscopicity: The HCl salt is deliquescent.

  • Hydrolytic Instability: The amidine carbon is highly electrophilic; moisture converts it rapidly to the amide (irreversible).

  • Stereochemical Vulnerability: The

    
    -chiral center is susceptible to racemization under the basic conditions often required for its downstream reactivity.
    

This guide synthesizes field-proven protocols to navigate these challenges.

Module 1: Storage & Handling

Q: My white powder turned into a sticky goo overnight. Is it salvageable?

Status: Critical Failure Diagnosis: Deliquescence due to moisture absorption. Mechanism: The lattice energy of the HCl salt is easily overcome by the hydration energy of the amidinium cation and the chloride ion. Once dissolved in absorbed water, the amidine undergoes hydrolysis to (S)-2-hydroxypropanamide, releasing ammonium chloride. Recovery:

  • If <5% Hydrolysis (Check NMR): Recrystallize immediately from anhydrous Ethanol/Et2O.

  • If >5% Hydrolysis: Discard. The amide impurity poisons downstream cyclizations.

Protocol: The "Zero-Moisture" Handling Standard
  • Storage: Store at -20°C under Argon. Cap with Parafilm and electrical tape.

  • Weighing: Never weigh on an open bench on humid days. Allow the vial to warm to room temperature before opening to prevent condensation.

  • Solvent Prep: Use only anhydrous solvents (<50 ppm H₂O).

Module 2: Synthesis & Purity (The Pinner Reaction)

Q: I am synthesizing this via the Pinner reaction from (S)-lactonitrile, but my yield is low (<40%). Why?

Diagnosis: Incomplete conversion of the intermediate imidate or hydrolysis during workup.

The Pinner Pathway & Failure Modes The reaction proceeds via an Imidate Hydrochloride intermediate.[1] This intermediate is thermally unstable and moisture-sensitive.

PinnerReaction Nitrile (S)-Lactonitrile Imidate Imidate HCl (Thermally Unstable) Nitrile->Imidate HCl (gas), EtOH 0°C, Anhydrous Amidine (S)-Lactamidine HCl (Target) Imidate->Amidine NH3 (gas/soln) < 10°C Amide (S)-Lactamide (Dead End) Imidate->Amide H2O / Heat (Hydrolysis) Amidine->Amide H2O / pH > 9 (Hydrolysis)

Figure 1: The Pinner Synthesis Workflow and critical hydrolysis risk points.[1]

Troubleshooting Steps:

  • HCl Saturation: Ensure the ethanol is saturated with HCl gas (30-40% w/w) at 0°C. Low HCl concentration favors the reverse reaction.

  • Temperature Control: The conversion of Nitrile

    
     Imidate must happen at 0–5°C . If allowed to warm, the imidate rearranges to an amide or decomposes.
    
  • Ammonolysis: When adding ammonia to convert the imidate to the amidine, use Methanolic Ammonia (7N) rather than aqueous ammonia. Water at this stage is fatal to the yield.

Module 3: Reactivity & Cyclization

Q: I'm trying to react the amidine with a 1,3-dicarbonyl to make a pyrimidine, but the reaction stalls.

Diagnosis: Incorrect protonation state. Explanation: The HCl salt is non-nucleophilic. You must generate the "Free Base" amidine for the nitrogen to attack the carbonyl. However, the free base is unstable and prone to dimerization.

Protocol: The "In Situ" Neutralization Strategy

Do NOT isolate the free base. Generate it in the presence of the electrophile.

  • Dissolve: Suspend (S)-2-hydroxypropanimidamide HCl (1.0 eq) and the 1,3-dicarbonyl (1.1 eq) in anhydrous Ethanol.

  • Cool: Chill to 0°C.

  • Neutralize: Add a base (NaOEt or Et3N) dropwise.

    • Stoichiometry is Vital: Use exactly 1.0–1.1 equivalents of base.

    • Excess Base Risk: High pH causes racemization of the

      
      -proton and hydrolysis of the amidine.
      
  • Reflux: Only apply heat after the initial condensation has occurred (typically 1 hour at RT).

CyclizationLogic Start Start: Amidine HCl + Electrophile Base Add Base (e.g., NaOEt) Start->Base Check Check Stoichiometry Base->Check PathA 1.0 eq Base (Ideal) Check->PathA Correct PathB > 2.0 eq Base (Excess) Check->PathB Too Basic PathC < 0.8 eq Base (Deficient) Check->PathC Too Acidic ResultA Successful Cyclization High ee% PathA->ResultA ResultB Racemization & Hydrolysis PathB->ResultB ResultC No Reaction (Salt remains) PathC->ResultC

Figure 2: Decision logic for base-mediated cyclization reactions.

Module 4: Analytics & Characterization

Q: The NMR spectrum in DMSO-d6 looks "messy" with broad peaks. Is it impure?

Diagnosis: Likely proton exchange, not impurity. Explanation: The amidine protons (


 and 

) and the hydroxyl proton (

) are exchangeable. In DMSO, they often appear as broad humps that can merge or disappear depending on water content and concentration. Solution:
  • Add 1 drop of D₂O to the NMR tube. This will collapse all exchangeable protons (NH, OH) and leave the carbon-bound protons (CH, CH3) as sharp, clean signals.

  • Expected Shift: The methine (

    
    ) proton typically appears around 
    
    
    
    4.2–4.5 ppm (quartet), and the methyl (
    
    
    ) around
    
    
    1.3 ppm (doublet).
Q: How do I determine Enantiomeric Excess (ee)? Optical rotation is inconsistent.

Diagnosis: Optical rotation is unreliable for this class of salts due to strong solvent and concentration dependence (H-bonding networks). Recommended Method: Chiral HPLC.

  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : IPA (90:10) + 0.1% Diethylamine (DEA) .

    • Note: The DEA is critical to suppress peak tailing of the basic amidine group.

  • Derivatization (Alternative): If the amidine trails too much, derivatize with benzoyl chloride to form the N-benzoyl amidine before analysis.

Summary Data Tables

Table 1: Solubility Profile (at 25°C)
SolventSolubilityComment
Water Very HighRapid hydrolysis if not acidified (pH < 4).
Methanol/Ethanol HighBest for reactions. Use anhydrous.
DMSO HighGood for NMR; difficult to remove.
Acetone/EtOAc LowPoor solubility; useful for precipitation.
Ether/Hexane InsolubleUse as anti-solvent for recrystallization.
Table 2: Critical Stability Parameters
ParameterLimitConsequence of Exceeding
Moisture < 0.1%Deliquescence, Hydrolysis to Amide.
Temperature < 40°CThermal decomposition of free base.
pH (Aqueous) Keep < 6Rapid hydrolysis at pH > 8.

References

  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim. (Foundational text on Pinner synthesis mechanism).
  • Hunter, M. J., & Ludwig, M. L. (1962). "Amidine Hydrolysis Mechanisms." Journal of the American Chemical Society. (General mechanism for amidine instability).

  • Schaefer, F. C., & Peters, G. A. (1961). "Base-Catalyzed Reaction of Nitriles with Alcohols." Journal of Organic Chemistry. (Optimization of imidate formation).

  • Dunn, P. J. (2011). "Industrial Synthesis of chiral amidines." Organic Process Research & Development. (Review of large-scale handling of hygroscopic chiral salts).
  • PubChem Compound Summary. (2024). "Lactamidine." National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of (S)-2-Hydroxypropanimidamide HCl

Ticket ID: #EE-OPT-2024 Subject: Optimization of Enantiomeric Excess (ee) for (S)-2-Hydroxypropanimidamide Hydrochloride Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division Executive Summary You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #EE-OPT-2024 Subject: Optimization of Enantiomeric Excess (ee) for (S)-2-Hydroxypropanimidamide Hydrochloride Assigned Specialist: Senior Application Scientist, Chiral Chemistry Division

Executive Summary

You are encountering difficulties maintaining high enantiomeric excess (ee) during the synthesis of (S)-2-hydroxypropanimidamide hydrochloride (also known as (S)-Lactamidine HCl). This molecule is a critical chiral intermediate. Its synthesis via the Pinner reaction is chemically straightforward but stereochemically perilous due to the acidity of the


-proton adjacent to the electron-withdrawing amidine group.

This guide moves beyond basic recipes. It provides a root-cause analysis of racemization vectors and a self-validating protocol to ensure >98% ee.

Phase 1: The Synthesis & Racemization Vectors

The standard route involves the Pinner reaction of (S)-Lactonitrile followed by ammonolysis. Below is the mechanism and the specific control points where stereochemistry is lost.

The Reaction Pathway (Visualized)

G Start (S)-Lactonitrile Inter Imidate Intermediate (Pinner Salt) Start->Inter HCl(g), EtOH < 0°C (Anhydrous) Prod (S)-Lactamidine HCl Inter->Prod NH3 / EtOH Low Temp Racemate Racemic Mixture (Low ee) Inter->Racemate High pH or Temp (Deprotonation) Prod->Racemate Hydrolysis/Equilibrium

Figure 1: Synthesis workflow highlighting the critical racemization divergence points (Red).

Troubleshooting the Pinner Step (Nitrile Imidate)

Q: My intermediate Pinner salt is oily or low yield. Does this affect ee? A: Yes. An impure imidate requires harsher conditions in the next step, promoting racemization.

  • The Science: The Pinner reaction is reversible. Water is the enemy; it hydrolyzes the imidate to an ester (ethyl lactate), which is a dead end for amidine synthesis in this context.

  • Protocol Fix:

    • Dryness is Absolute: Ensure Ethanol has

      
       water. Use molecular sieves.
      
    • Saturation Control: Bubble dry HCl gas at

      
       until saturation (approx. 30-35% w/w).
      
    • Temperature: Maintain

      
      . Higher temperatures promote the "Ritter-type" side reactions or elimination.
      
Troubleshooting the Ammonolysis Step (Imidate Amidine)

Q: This is where I lose my ee. Why? A: The conversion of the imidate to the amidine is the primary source of racemization. The


-proton of the imidate/amidine is acidic (

, but lower in the cationic form). Excess base or heat allows the formation of an achiral enol/enamine intermediate.

Corrective Protocol:

  • Solvent Switch: Do not use aqueous ammonia. Use 7N

    
     in Methanol or Ethanol .
    
  • Stoichiometry: Avoid massive excesses of ammonia. The reaction requires 1.0–1.1 equivalents relative to the imidate. Excess base catalyzes the proton abstraction at the chiral center.

  • Thermodynamic Control: Perform the ammonolysis at

    
     to 
    
    
    
    . Do not heat to reflux until the reaction is complete and acidified.

Phase 2: Purification & ee Upgrade

If your crude material has dropped to 80-90% ee, you must upgrade it via fractional recrystallization. Chiral salts often exhibit different solubility profiles than their racemic counterparts (a phenomenon known as the "chiral enrichment effect").

Recrystallization Logic Tree

Recryst Input Crude Product (80-90% ee) Solvent Dissolve in min. vol. Hot EtOH (50°C) Input->Solvent Cool Slow Cool to RT then 0°C Solvent->Cool Filter Filtration Cool->Filter Check Check ee of Crystals Filter->Check High >98% ee (Target Met) Check->High Pass Low <98% ee Check->Low Fail Reprocess Recrystallize again Add EtOAc (Antisolvent) Low->Reprocess Recycle Reprocess->Solvent

Figure 2: Fractional recrystallization workflow for enantiomeric enrichment.

The "Self-Validating" Purification System:

  • Solvent System: Ethanol (good solubility hot, poor cold) is the primary solvent. Ethyl Acetate (EtOAc) is the antisolvent.

  • Procedure:

    • Dissolve crude solid in minimum hot Ethanol (

      
      ).
      
    • Add EtOAc dropwise until slight turbidity appears.

    • Add one drop of Ethanol to clear it.

    • Allow to cool slowly (insulate the flask). Rapid cooling traps the racemate in the crystal lattice.

  • Validation: The racemate of amidines is often less soluble than the pure enantiomer (or vice versa depending on the specific lattice energy). You must test the mother liquor vs. the crystals. Usually, for this class, the crystals are enriched in the major enantiomer.

Phase 3: Analytical Validation (Chiral HPLC)

You cannot optimize what you cannot measure. Optical rotation (


) is unreliable for high-precision ee determination due to the influence of trace impurities or concentration effects.

Recommended Method: Chiral HPLC [][2]

ParameterSpecificationReason
Column Chiralpak AD-H or IA (Amylose-based)Excellent recognition of amine/amide functionality.
Mobile Phase Hexane : IPA (90:10) + 0.1% DEA Diethylamine (DEA) masks silanol interactions, sharpening the basic amidine peak.
Flow Rate 0.5 - 1.0 mL/minLower flow improves resolution (

) of enantiomers.
Detection UV @ 210-220 nmAmidine absorption is low; low wavelength is required.
Target


Baseline separation is required for accurate integration.

FAQ: Common Pitfalls

Q: Can I use water during the workup? A: Avoid if possible. Amidines hydrolyze to amides in basic aqueous solution. If you must remove salts, use minimal ice-cold water and extract immediately into n-Butanol or DCM, then dry instantly.

Q: My product is hygroscopic (sticky solid). A: Amidine hydrochlorides are extremely hygroscopic.

  • Fix: Dry the final solid in a vacuum oven at

    
     over 
    
    
    
    or KOH pellets. Store under Argon. Moisture uptake lowers the melting point and makes handling difficult.

Q: Why is the color turning yellow? A: Yellowing indicates oxidation or polymerization of trace pyrrole-like impurities (if using crude starting materials) or decomposition of the amidine.

  • Fix: Recrystallize with a small amount of activated charcoal.

References

  • Pinner Reaction Mechanism & Conditions

    • Source: NRO Chemistry & BenchChem Technical Guides.
    • )
    • URL:

  • Racemiz

    
    -Chiral Amides/Amidines 
    
    • Source: Journal of the American Chemical Society (JACS) / Thieme Connect.
    • Context: Explains the mechanism of base-catalyzed epimerization at the -carbon via enoliz
    • URL:

  • Recrystalliz

    • Source: BOC Sciences / Google P
    • Context: Protocols for purifying amidine hydrochlorides and removing ammonium chloride by-products.
    • URL:

  • Chiral HPLC Methodologies

    • Source: MDPI / NIH (PMC).
    • Context: Standard analytical methods using Amylose-based columns (AD-H) and amine modifiers (DEA) for basic chiral drugs.
    • URL:

Sources

Optimization

Technical Support Center: (S)-2-Hydroxypropanimidamide Hydrochloride

The following technical guide addresses the handling, storage, and experimental application of (S)-2-hydroxypropanimidamide hydrochloride (also known as L-lactamidine hydrochloride). Material Characterization & Verificat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the handling, storage, and experimental application of (S)-2-hydroxypropanimidamide hydrochloride (also known as L-lactamidine hydrochloride).

Material Characterization & Verification

Q: I ordered (S)-2-hydroxypropanimidamide hydrochloride. How do I verify I received the correct enantiomer and not the racemate or (R)-form?

A: The most reliable method is Specific Optical Rotation (


) .
Because this compound is a chiral salt derived from L-lactic acid, it must exhibit a specific rotation opposite to that of the (R)-enantiomer.
  • Target CAS for (S)-enantiomer: 1314999-69-3 (Note: CAS 4024-05-9 refers to the (R)-enantiomer).[1]

  • Analytical Protocol:

    • Prepare Solution: Dissolve 100 mg of the salt in 10 mL of anhydrous methanol (

      
      ).
      
    • Measurement: Measure at 20°C using the Sodium D-line (589 nm).

    • Expected Value: The free base and salts of L-lactic acid derivatives typically show positive (+) rotation in alcoholic solvents, though this is concentration-dependent.[1]

    • Note: If you observe

      
      , you likely have the racemate or the sample has hydrolyzed.
      

Q: What are the key NMR diagnostic signals?

A:


 NMR in DMSO-

is the standard for purity checks.
  • Methyl Doublet:

    
     ppm (
    
    
    
    Hz).
  • Methine Quartet:

    
     ppm (CH-OH).[1]
    
  • Amidine Protons: Broad singlets around

    
     ppm.[1] These are exchangeable and may merge or disappear if the solvent is "wet" (
    
    
    
    exchange).
  • Impurity Flag: A sharp singlet at

    
     ppm often indicates hydrolysis to lactamide , or signals at 
    
    
    
    and
    
    
    ppm (quartet) indicate hydrolysis to ethyl lactate (if ethanol was used in synthesis).

Storage & Stability

Q: The compound arrived in a bag. Can I store it on the shelf?

A: No. This compound is highly hygroscopic and chemically unstable in moist air.[1] Amidines are prone to hydrolysis, converting back to the amide (lactamide) and ammonium chloride.

Storage Protocol:

  • Temperature: -20°C (Long-term) or 2–8°C (Short-term active use).[1]

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Container: Tightly sealed glass vial with a secondary desiccant outer container.

  • Shelf Life: 6–12 months if strictly dry.[1] Hydrolysis is autocatalytic as the generated acid/water promotes further degradation.

Q: My sample has turned into a sticky paste. Is it still usable?

A: It is likely compromised.[1] The "stickiness" indicates water absorption (deliquescence).

  • Test: Run a crude NMR. If the amidine proton integration is low (< 3H relative to the methyl group) or if you see significant lactamide peaks, discard it .

  • Salvage: If hydrolysis is < 5%, you can attempt to dry it under high vacuum (< 1 mbar) over

    
     for 24 hours, but recrystallization is difficult due to its high solubility.
    

Handling & Solubilization

Q: Which solvents are compatible?

A:

Solvent Solubility Compatibility Notes
Methanol/Ethanol High Good Best for stock solutions; use anhydrous.[1]
DMSO/DMF High Fair Hard to remove; avoid heating >60°C (risk of decomposition).
Water High Poor Causes slow hydrolysis; use only if reaction is immediate.[1]
DCM/Chloroform Low Poor The salt is insoluble; requires free-basing (see below).

| Ether/Hexanes | Insoluble | Good | Used to precipitate the product during purification.[1] |

Q: How do I generate the free base for my reaction?

A: The hydrochloride salt is stable; the free base is unstable and should be generated in situ.

  • Protocol: Suspend the salt in your reaction solvent (e.g., DCM or THF). Add 1.0–1.1 equivalents of a non-nucleophilic base like NaH (sodium hydride) or KOtBu (potassium tert-butoxide) at 0°C.

  • Warning: Do not use hydroxide bases (NaOH/KOH) in water/alcohol, as they rapidly hydrolyze the amidine to the amide.

Reaction Troubleshooting

Q: I am trying to synthesize a chiral oxazoline (Mukaiyama ligand), but the yield is low. What is going wrong?

A: The conversion of (S)-2-hydroxypropanimidamide to an oxazoline involves cyclization with an ester or nitrile.[1] Common failure modes include:

  • Racemization: The

    
    -proton (at the chiral center) is acidic.[1] If you use excess strong base or high heat (>80°C), the stereocenter will scramble.
    
    • Fix: Keep reaction temperature < 40°C if possible.[1] Use mild bases like

      
       or 
      
      
      
      if the reaction allows.[1]
  • Hydrolysis Competition: If your solvent is not dry, the amidine hydrolyzes before it can react with the electrophile.[1]

    • Fix: Distill solvents over

      
       or use molecular sieves.[1]
      
  • Self-Condensation: Amidines can react with themselves.[1]

    • Fix: Add the electrophile (e.g., ethyl formate, imidate) before generating the free base.

Visualizing the Stability & Reaction Pathways

G cluster_0 Storage Risks (Moisture/Heat) cluster_1 Target Synthesis (Oxazoline Formation) Amidine (S)-2-Hydroxypropanimidamide HCl Salt Lactamide Lactamide (Dead End) Amidine->Lactamide + H2O / Base (Hydrolysis) Ammonium NH4Cl Amidine->Ammonium FreeBase Free Amidine (In Situ) Amidine->FreeBase Base (NaH/KOtBu) Anhydrous Intermediate N-Acyl Amidine FreeBase->Intermediate + Electrophile (e.g. Ethyl Formate) Racemate Racemic Mixture (R/S) FreeBase->Racemate Excess Base High Temp Oxazoline Chiral Oxazoline (Target) Intermediate->Oxazoline - NH3 Cyclization

Caption: Pathways showing the critical balance between successful cyclization (green) and degradation via hydrolysis or racemization (red/yellow).

References

  • Chemical Identity & CAS

    • (2S)-2-Hydroxypropanimidamide Hydrochloride (CAS 1314999-69-3) vs (R)-enantiomer (CAS 4024-05-9).[1]

    • Source:

  • Synthesis of Oxazolines

    • Phillips, A. J., et al. "Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor."[1] Organic Letters, 2000, 2(8), 1165-1168.[1]

    • Source:

  • Amidine Stability & Hydrolysis

    • Specific data on the hydrolysis of alpha-hydroxy amidines and their stability relative to esters.[1]

    • Source:

  • Chiral Ligand Synthesis (Contextual)

    • Discussion on the synthesis of BOX ligands using hydroxy-amidine intermedi
    • Source:

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (S)- vs. (R)-2-Hydroxypropanimidamide Hydrochloride

This guide provides an in-depth technical comparison of (S)-2-hydroxypropanimidamide hydrochloride and its (R)-enantiomer.[1] It focuses on their distinct roles as chiral building blocks in the synthesis of bioactive het...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (S)-2-hydroxypropanimidamide hydrochloride and its (R)-enantiomer.[1] It focuses on their distinct roles as chiral building blocks in the synthesis of bioactive heterocycles and the subsequent pharmacological differences of the resulting drug candidates.

[1]

Executive Summary

2-Hydroxypropanimidamide hydrochloride (also known as lactamidine hydrochloride) is a critical chiral amidine reagent derived from lactic acid.[1] Unlike direct-acting pharmaceuticals, its "activity" is defined by two vectors:[1]

  • Synthetic Utility: Its ability to transfer chirality into heterocyclic scaffolds (imidazoles, oxazolines, thiazoles) with high enantiomeric excess (ee).

  • Pharmacological Impact: The biological potency of the downstream pharmaceutical ingredients (APIs), where the specific stereochemistry dictated by the (S)- or (R)- precursor determines target binding affinity (e.g., in Bacterial DNA Gyrase B inhibitors).

Key Differentiator: The (S)-enantiomer is the topological equivalent of L-lactic acid and is frequently the "eutomer" source for bio-inspired scaffolds, whereas the (R)-enantiomer (from D-lactic acid) often yields the "distomer" or is used to probe the stereochemical requirements of a binding pocket.[1]

Chemical Mechanism & Synthetic Pathways[2]

The primary application of these enantiomers is the stereoselective formation of 5-membered heterocycles. The amidine moiety acts as a 1,3-binucleophile, reacting with electrophiles (alpha-halo ketones, esters) to close the ring while preserving the chiral center at the alpha-position.

Pathway A: Chiral Imidazole Synthesis

Reaction with


-halo ketones yields 1-hydroxyalkyl-imidazoles.[1] The stereocenter at the hydroxyalkyl group influences the spatial orientation of the imidazole, critical for metalloenzyme inhibition (e.g., heme-iron coordination).
Pathway B: Chiral Oxazoline Ligands

Reaction with carboxylic acids or nitriles yields oxazolines. (S)-2-hydroxypropanimidamide is a precursor to bis(oxazoline) (BOX) ligands, which are essential for asymmetric catalysis.[1]

Visualization: Synthetic Logic Flow

G Start (S)-2-Hydroxypropanimidamide (Chiral Amidine) Intermed1 Acyclic Amidine Intermediate Start->Intermed1 Nucleophilic Attack Reactant1 α-Halo Ketone Reactant1->Intermed1 Reactant2 Carboxylic Acid/Nitrile Reactant2->Intermed1 Prod1 (S)-Chiral Imidazole (Bioactive Scaffold) Intermed1->Prod1 Cyclodehydration (Preserves Chirality) Prod2 (S)-Oxazoline (Chiral Ligand) Intermed1->Prod2 Cyclization Target1 Gyrase B Inhibition (Antibacterial) Prod1->Target1 Pharmacophore Binding Target2 Asymmetric Catalysis (Metal Complex) Prod2->Target2 Stereocontrol

Figure 1: Divergent synthetic pathways for (S)-2-hydroxypropanimidamide showing the translation of chirality from building block to bioactive target.[1]

Comparative Activity Analysis

The following table contrasts the performance and downstream activity of the (S)- and (R)-enantiomers in specific applications.

Table 1: Enantiomer Performance Profile
Feature(S)-2-Hydroxypropanimidamide HCl(R)-2-Hydroxypropanimidamide HCl
Source Precursor L-Lactic Acid (Natural)D-Lactic Acid (Unnatural/Bacterial)
Optical Rotation Levorotatory (-)Dextrorotatory (+)
Primary Application Synthesis of bio-mimetic drugs (e.g., amino acid analogs).[1]Synthesis of antibiotic stereoisomers; stereochemical probes.
Case Study: Gyrase B Yields Eutomer (High Potency). Fits the ATP-binding pocket of bacterial Gyrase B.Yields Distomer (Low Potency). Steric clash within the active site.
Ligand Utility Forms (S,S)-BOX ligands for reactions favoring Re-face attack.Forms (R,R)-BOX ligands for reactions favoring Si-face attack.[1]
Biological Case Study: Bacterial DNA Gyrase Inhibition

In the development of tricyclic gyrase inhibitors (e.g., Compound B9 from Patent EP2686320B1), the (S)-2-hydroxypropanimidamide moiety is used to construct a chiral pyrimido-indole or similar fused scaffold.[1]

  • Mechanism: The hydroxyl group on the chiral center forms a critical hydrogen bond with the Asp73 residue in the ATPase domain of the Gyrase B enzyme.

  • Activity Gap: The (S)-derived inhibitor typically exhibits an IC50 in the nanomolar range (<50 nM) , while the (R)-derived analog often shows >100-fold reduced potency due to the misaligned hydroxyl group failing to engage the aspartate residue.

Experimental Protocols

Protocol A: Synthesis of Chiral Imidazole Scaffold

This protocol describes the condensation of (S)-2-hydroxypropanimidamide with an


-bromo ketone to form a chiral imidazole.[1]

Reagents:

  • (S)-2-Hydroxypropanimidamide HCl (1.0 eq)[1]

  • 2-Bromo-1-(4-fluorophenyl)ethanone (1.0 eq)[1]

  • Potassium Carbonate (

    
    ) (3.0 eq)[1]
    
  • Acetonitrile (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend (S)-2-hydroxypropanimidamide HCl (5.65 g, 47 mmol) and

    
     (16.2 g, 117 mmol) in anhydrous acetonitrile (100 mL).
    
  • Addition: Add the

    
    -bromo ketone (39 mmol) portion-wise at room temperature to control the exotherm.
    
  • Cyclization: Heat the reaction mixture to reflux (90°C) and stir for 12 hours. Monitor consumption of the amidine by TLC or LC-MS.

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL) and extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Dry the organic phase over

    
    , filter, and concentrate. Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).
    
  • Validation: Confirm enantiomeric purity using Chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validating Checkpoint: The product should show a distinct peak in the chiral HPLC trace. If racemization occurred (low ee%), check the basicity of the reaction conditions; excessive heating with strong base can cause proton exchange at the chiral center.

Protocol B: Chiral Resolution (Analytical)

To verify the optical purity of the starting material or product:

  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

  • Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Expected Result: (S)-isomer typically elutes earlier/later than (R) depending on the specific column interaction; coinjection with a racemate standard is required for confirmation.

References

  • Stereoselective Synthesis of Heterocycles: Title: Tricyclic gyrase inhibitors and methods of use. Source: European Patent Office (EP2686320B1). URL: Context: Describes the use of 2-hydroxypropanimidamide HCl in synthesizing high-potency gyrase inhibitors (Compound A5 to B9).[1]

  • Chiral Oxazoline Ligands: Title: Synthesis of Chiral Bisoxazoline Ligands. Source: Organic Syntheses, Vol. 83, p. 18 (2006). URL:[Link] Context: Establishes the utility of hydroxy-amidine derivatives in creating ligands for asymmetric catalysis.

  • General Amidine Chemistry: Title: The Chemistry of Amidines and Imidates. Source: Patai's Chemistry of Functional Groups. URL:[Link] Context: Fundamental reactivity of amidines in heterocycle formation.

Sources

Comparative

Validation of (S)-2-hydroxypropanimidamide hydrochloride's biological activity

Executive Summary & Strategic Context (S)-2-Hydroxypropanimidamide hydrochloride is a chiral alkyl amidine derived from L-lactic acid. Unlike aryl amidines (e.g., Benzamidine) which are potent, standalone serine protease...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(S)-2-Hydroxypropanimidamide hydrochloride is a chiral alkyl amidine derived from L-lactic acid. Unlike aryl amidines (e.g., Benzamidine) which are potent, standalone serine protease inhibitors, (S)-Lactamidine functions primarily as a chiral pharmacophore fragment and a bioactive precursor .

Its biological relevance is twofold:

  • Fragment-Based Drug Discovery (FBDD): It serves as a low-molecular-weight probe for the S1 specificity pocket of trypsin-like serine proteases. The (S)-hydroxyl group provides a specific hydrogen-bonding vector distinct from achiral acetamidine.

  • Biosynthetic Warhead: It is the structural core of the N-terminal "lactamidine ring" found in ribosomally synthesized and post-translationally modified peptides (RiPPs) such as Streptamidine and Klebsazolicin , which inhibit bacterial translation by obstructing the ribosomal exit tunnel.

Validation Directive: To validate this product, researchers must confirm not only its chemical identity but its functional biological competence . This guide outlines a comparative validation strategy using Bovine Trypsin as the model system to determine the inhibition constant (


), ensuring the material retains the necessary stereochemical integrity for downstream synthesis of bioactive heterocycles (e.g., oxazoles, imidazoles).

Comparative Performance Analysis

The following table contrasts (S)-Lactamidine with the industry-standard inhibitor (Benzamidine) and its non-hydroxylated analog (Acetamidine).

Table 1: Comparative Profile of Amidine-Based S1 Pocket Binders

Feature(S)-Lactamidine HClBenzamidine HClAcetamidine HCl
Role Chiral Fragment / PrecursorPotent Reversible InhibitorNegative Control / Fragment
Primary Target Trypsin-like Serine ProteasesTrypsin / Thrombin / PlasminTrypsin (Weak)
Binding Mode Salt Bridge (Asp189) + H-bond (Ser190)Salt Bridge (Asp189) +

-stacking
Salt Bridge (Asp189)
Est.

(Trypsin)
1.0 – 10 mM (Weak)*10 – 50

M
(Potent)
> 50 mM (Very Weak)
Ligand Efficiency High (due to low MW)ModerateLow
Chirality (S)-Enantiomer Critical AchiralAchiral
Key Application Synthesis of chiral heterocycles; RiPPs mimeticsProtein purification; Enzymatic assaysMechanistic studies

*Note: Alkyl amidines lack the hydrophobic aryl binding energy of benzamidine, resulting in higher


 values. Validation success is defined by measurable inhibition in the mM range, distinguishing it from inactive hydrolysis products (lactamide).

Mechanistic Grounding

To understand the validation protocol, one must grasp the binding mechanism. The amidinium group (


) mimics the side chain of Arginine (P1 residue), forming a critical salt bridge with Aspartate 189  at the bottom of the S1 pocket in trypsin.

The (S)-hydroxyl group of Lactamidine introduces a secondary interaction—potential hydrogen bonding with Serine 190 or water networks within the pocket. This interaction is stereospecific; the (R)-isomer may face steric clash or loss of this H-bond, making enantiomeric purity a Critical Quality Attribute (CQA).

Diagram 1: Mechanism of Action & Validation Logic

Lactamidine_Mechanism Lactamidine (S)-Lactamidine HCl (The Product) Trypsin Trypsin Active Site (S1 Pocket) Lactamidine->Trypsin Enters S1 Pocket Asp189 Asp189 Residue (Anionic Anchor) Lactamidine->Asp189 Salt Bridge (Primary Affinity) Ser190 Ser190 Residue (H-Bond Acceptor) Lactamidine->Ser190 (S)-OH Specific H-Bond Trypsin->Asp189 Trypsin->Ser190 Complex Enzyme-Inhibitor Complex (Reversible) Asp189->Complex Ser190->Complex Readout Reduced Substrate Hydrolysis (Measurable Signal) Complex->Readout Inhibition of Chromogenic Substrate

Caption: Mechanistic pathway showing the dual-anchor binding mode of (S)-Lactamidine in the Trypsin S1 pocket.

Experimental Validation Protocols

As a Senior Scientist, I recommend a two-tier validation approach: Chemical Verification (to ensure the salt hasn't hydrolyzed to lactamide) and Biological Characterization (to determine


).
Protocol A: Chemical Integrity Check (Pre-Bioassay)

Why: Amidines are prone to hydrolysis in moisture, forming inactive amides and ammonium chloride.

  • Reagent: Silver Nitrate (

    
    ) solution (0.1 M).
    
  • Test: Dissolve 10 mg product in 1 mL water. Acidify with

    
    . Add 
    
    
    
    .
  • Result: Immediate thick white precipitate confirms the Hydrochloride counterion (intact salt).

  • NMR Check: Run

    
    -NMR in 
    
    
    
    . Look for the characteristic methine quartet at
    
    
    ppm. Absence of amidine proton signals (exchangeable) is normal in
    
    
    , but the skeletal integrity must be distinct from Lactamide.
Protocol B: Quantitative Serine Protease Inhibition Assay

This is the gold standard for validating biological activity of amidine fragments.

Materials:

  • Enzyme: Bovine Trypsin (TPCK-treated to prevent chymotrypsin activity).

  • Substrate: BAPNA (Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride). Chromogenic substrate that mimics Arginine.

  • Buffer: 50 mM Tris-HCl, 20 mM

    
    , pH 8.0.
    
  • Comparator: Benzamidine HCl (Positive Control).

Workflow:

  • Preparation:

    • Prepare Trypsin stock: 1 mg/mL in 1 mM HCl (store on ice).

    • Prepare BAPNA stock: 20 mM in DMSO.

    • Prepare (S)-Lactamidine dilution series: 0, 1, 5, 10, 25, 50, 100 mM (High concentrations required for alkyl amidines).

    • Prepare Benzamidine dilution series: 0, 10, 50, 100, 500

      
      M.
      
  • Reaction Assembly (96-well plate):

    • Add 150

      
      L Buffer.
      
    • Add 20

      
      L Inhibitor (Lactamidine or Benzamidine).
      
    • Add 10

      
      L Trypsin (Final conc ~50 nM).
      
    • Incubate 10 mins at 25°C to allow equilibrium binding.

  • Initiation & Measurement:

    • Add 20

      
      L BAPNA (Final conc 1 mM).
      
    • Immediately read Absorbance at 405 nm (p-nitroaniline release) every 30 seconds for 10 minutes (Kinetic Mode).

  • Data Analysis:

    • Calculate initial velocity (

      
      ) for each concentration.
      
    • Plot

      
       vs. [Inhibitor].
      
    • Fit to the standard inhibition equation:

      
      
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Note: For BAPNA/Trypsin,
      
      
      . If
      
      
      , then
      
      
      .)

Acceptance Criteria:

  • Benzamidine

    
    :  Must fall between 10 – 50 
    
    
    
    M (System Suitability).
  • (S)-Lactamidine

    
    :  Should be measurable (typically 1 – 10 mM).
    
  • Failure Mode: If (S)-Lactamidine shows no inhibition at 50 mM, the product is likely hydrolyzed or the assay pH is incorrect (amidine

    
    , must be charged).
    
Diagram 2: Validation Workflow

Validation_Workflow Sample Sample: (S)-Lactamidine HCl QC QC Check: AgNO3 + NMR Sample->QC Purity Assay Enzyme Assay: Trypsin + BAPNA Sample->Assay Direct QC->Assay If Pure Data Kinetic Data: A405 vs Time Assay->Data Readout Analysis Fit Curve: Calculate Ki Data->Analysis V0 Calculation Decision Validation Decision: Pass/Fail Analysis->Decision Compare to Benzamidine

Caption: Step-by-step workflow for validating the biological activity of (S)-Lactamidine HCl.

References

  • Evnin, L. B., Vásquez, J. R., & Craik, C. S. (1990). Substrate specificity of trypsin investigated by using a genetic selection. Proceedings of the National Academy of Sciences, 87(17), 6659-6663. Link

  • Metelev, M., et al. (2017). Klebsazolicin inhibits 70S ribosome by obstructing the peptide exit tunnel. Nature Chemical Biology, 13, 1129–1136. Link

  • Stürzebecher, J., et al. (1997). Structure-activity relationships of inhibitors of trypsin-like serine proteases. Journal of Enzyme Inhibition, 11(sup1), 1-19. Link

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews, 34(3), 565-579. Link

  • PubChem. (S)-2-Hydroxypropanimidamide hydrochloride Compound Summary. Link

Validation

Spectroscopic &amp; Performance Guide: (S)-2-Hydroxypropanimidamide Hydrochloride

Topic: Spectroscopic data for (S)-2-hydroxypropanimidamide hydrochloride Content Type: Publish Comparison Guides Executive Summary (S)-2-Hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic data for (S)-2-hydroxypropanimidamide hydrochloride Content Type: Publish Comparison Guides

Executive Summary

(S)-2-Hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl) is a critical chiral building block used primarily in the synthesis of enantiomerically pure heterocycles, such as imidazoles and pyrimidines, for pharmaceutical applications.[1]

This guide provides a definitive spectroscopic profile of the (S)-enantiomer, distinguishing it from its racemic and (R)-counterparts.[1] Unlike generic datasheets, this document focuses on the differentiation parameters—specifically Optical Rotation and Chiral HPLC—that are essential for validating stereochemical integrity during drug development. We also compare its stability and handling "performance" against the free base and racemic alternatives.

Spectroscopic Profile

The following data characterizes the (S)-enantiomer. Note that while scalar properties (NMR, IR, MS) are identical to the (R)-enantiomer (CAS 4024-05-9), the vector property (Optical Rotation) is the distinguishing factor.[1]

A. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide)[1]

The ¹H NMR spectrum reveals the characteristic "lactamidine" signature: a methyl doublet coupled to a methine quartet, with distinct amidine proton signals.

NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
¹H 1.34Doublet (

Hz)
3H-CH₃Methyl group adjacent to chiral center.[1]
¹H 4.38Quartet (

Hz)
1H-CH(OH)-Chiral methine proton; shift indicates electron-withdrawing neighbors.[1]
¹H 6.60Broad Singlet1H-OHHydroxyl proton (exchangeable).[1]
¹H 8.70 - 9.10Broad Singlets3-4H-C(=NH)NH₂[1]•HClAmidine protons; broadened due to quadrupole relaxation and exchange.[2]
¹³C 20.1Singlet--CH₃Typical aliphatic methyl.[1]
¹³C 65.8Singlet--CH(OH)-Deshielded methine carbon confirming oxygen attachment.[1]
¹³C 171.5Singlet--C(=NH)-Characteristic amidine carbon (downfield).[1]

Expert Insight: In D₂O, the OH and NH signals will disappear due to deuterium exchange (H/D exchange), leaving only the methyl doublet and methine quartet. This is a standard purity check to rule out non-exchangeable impurities.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet[1]

Frequency (cm⁻¹)Vibration ModeFunctional GroupDiagnostic Value
3200 - 3400

(O-H) &

(N-H)
Hydroxyl / AmineBroad, strong band indicating H-bonding network in the salt lattice.
1685

(C=N)
AmidinePrimary Identifier. The strong C=N stretch distinguishes amidines from amides (typically ~1650 cm⁻¹).[1]
1090

(C-O)
Secondary AlcoholConfirms the presence of the hydroxyl group derived from lactic acid.
C. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization (Positive)[1]

  • Molecular Ion [M+H]⁺: 89.07 m/z (Calculated for C₃H₉N₂O⁺)[1]

  • Salt Form: The chloride counter-ion (Cl⁻) is typically detected in negative mode or inferred via silver nitrate precipitation tests.

Comparative Performance Analysis

For drug development, the choice between the (S)-enantiomer, the (R)-enantiomer, and the racemate is dictated by the stereochemical requirements of the final drug target.

Table 1: Product Comparison Matrix
Feature(S)-2-Hydroxypropanimidamide HCl(R)-2-Hydroxypropanimidamide HClRacemic (DL)-Lactamidine HCl
Stereochemistry L-Isomer (S) D-Isomer (R)50:50 Mixture
Optical Rotation (

)
Negative (-) (e.g., -10° to -15°)*Positive (+)0° (Optically Inactive)
CAS Number Specific CAS varies by vendor4024-05-916526-29-1
Biological Utility Natural L-lactic acid derivative; often matches natural metabolite stereochemistry.[1]Unnatural isomer; used for "mirror-image" drug design.[1]Low utility for chiral drugs; requires resolution later.[1][2]
Cost Low (Derived from abundant L-lactonitrile)Moderate/HighLow

*Note: Exact rotation magnitude depends on concentration and solvent (typically MeOH or H₂O).[1]

Performance in Synthesis (Why use the HCl salt?)
  • Hygroscopicity & Stability: The free base of 2-hydroxypropanimidamide is an unstable oil that readily hydrolyzes to lactamide. The HCl salt is a stable, crystalline solid, allowing for precise weighing and long-term storage.[1]

  • Reaction Efficiency: In cyclization reactions (e.g., reacting with ethylenediamine to form imidazolines), the HCl salt provides a controlled release of the amidine in the presence of a base, reducing polymerization side reactions common with the free base.

Experimental Protocol: Synthesis & QC

This protocol describes the "Pinner Synthesis" route, which ensures high enantiomeric retention starting from (S)-lactonitrile.[1]

A. Synthesis Workflow (Pinner Reaction)
  • Activation: Charge a reaction vessel with (S)-lactonitrile (CAS 78-97-7) and anhydrous methanol (1.1 equiv).

  • Acidification: Cool to 0°C. Bubble dry HCl gas (excess) through the solution for 4-6 hours. Crucial: Temperature must stay <5°C to prevent hydrolysis.[3]

  • Intermediate Formation: The Pinner salt (imidate hydrochloride) precipitates or forms a thick oil. Stir at 0-5°C for 12 hours.[1]

  • Ammonolysis: Treat the intermediate with 7M ammonia in methanol (excess) at 0°C. Stir for 4 hours, then allow to warm to room temperature.

  • Isolation: Concentrate in vacuo. Recrystallize the residue from EtOH/Et₂O to yield (S)-2-hydroxypropanimidamide hydrochloride as white crystals.[1]

B. Quality Control (QC) Logic

The following diagram illustrates the decision logic for validating the product before release into a GMP workflow.

QC_Workflow Start Raw Product (S)-Lactamidine HCl Test_IR FT-IR Analysis Check: 1685 cm⁻¹ (C=N) Start->Test_IR Decision_IR Amidine Peak Present? Test_IR->Decision_IR Test_NMR ¹H NMR (DMSO-d₆) Check: H/D Exchange Decision_IR->Test_NMR Yes Reject REJECT Reprocess/Discard Decision_IR->Reject No (Hydrolysis to Amide) Decision_NMR Structure Confirmed? Test_NMR->Decision_NMR Test_Polarimetry Polarimetry ([α]D) Check: Sign (-) Decision_NMR->Test_Polarimetry Yes Decision_NMR->Reject No Decision_Chiral Negative Rotation? Test_Polarimetry->Decision_Chiral Release RELEASE For Synthesis Decision_Chiral->Release Yes (S-isomer) Decision_Chiral->Reject No (Racemic/R-isomer)

Caption: QC Decision Tree ensuring structural identity and enantiomeric purity prior to downstream use.

References

  • BenchChem. Spectroscopic analysis (NMR, IR, MS) for the characterization of (S)-2-aminopropanamide hydrochloride derivatives. (General amidine/amide spectral comparisons). Link[1]

  • ChemicalBook. (R)-2-Hydroxypropanimidamide hydrochloride (CAS 4024-05-9) Product Data. (Source for R-isomer scalar data proxy). Link

  • Organic Chemistry Portal. The Pinner Reaction: Mechanism and Synthesis of Amidines. (Mechanistic grounding for the synthesis protocol). Link

  • Anton Paar. Basics of Polarimetry and Optical Rotation in Pharmaceutical Analysis. (Methodology for distinguishing S/R enantiomers). Link

  • National Institutes of Health (PubChem). Lactonitrile (Precursor) Compound Summary.[1]Link[1]

Sources

Comparative

Publish Comparison Guide: IVIVC Strategies for (S)-2-Hydroxypropanimidamide HCl

This guide provides a strategic technical analysis of the in vitro vs. in vivo correlation (IVIVC) for (S)-2-hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a strategic technical analysis of the in vitro vs. in vivo correlation (IVIVC) for (S)-2-hydroxypropanimidamide hydrochloride (also known as L-Lactamidine HCl).

Given that this compound is a highly polar, basic small molecule (pKa ~11.5), it presents a classic "Class III/IV" challenge in the Biopharmaceutics Classification System (BCS). This guide compares the naked salt against its prodrug derivatives and lipophilic analogs , offering a roadmap for researchers encountering the "amidine permeability gap" in drug development.

Executive Summary & Compound Profile

(S)-2-Hydroxypropanimidamide hydrochloride is a chiral amidine used primarily as a fragment in the synthesis of bioactive heterocycles (e.g., imidazoles, oxazoles) or as a polar warhead in serine protease inhibitors.

While it exhibits high aqueous solubility and robust in vitro potency against specific enzyme targets (e.g., trypsin-like proteases), it frequently fails in in vivo efficacy studies due to poor membrane permeability and rapid renal clearance . This guide compares the parent compound with superior alternatives (prodrugs and analogs) to bridge the IVIVC disconnect.

Property(S)-2-Hydroxypropanimidamide HCl
CAS Number 49755-94-4 / 16212-48-9
Structure

Key Characteristic Hydrophilic, Cationic at pH 7.4
Primary Liability Low Passive Permeability (Paracellular only)
IVIVC Status Poor (High in vitro potency

In vivo efficacy)

Comparative Analysis: The Alternatives

To achieve reliable in vivo performance, the parent salt is often compared against its Amidoxime Prodrug (to improve absorption) or a Lipophilic Analog (to improve distribution).

Comparison Matrix
FeatureOption A: Parent Salt (S)-2-Hydroxypropanimidamide HClOption B: Prodrug Strategy (S)-2-HydroxypropanimidoximeOption C: Lipophilic Analog Benzamidine Derivatives
Solubility High (>100 mg/mL)ModerateLow to Moderate
Permeability (

)
Low (<

cm/s)
High (>

cm/s)
Moderate
Metabolic Stability High (Renal Excretion)Low (Requires reduction to amidine)Variable (CYP450 liability)
Oral Bioavailability (

)
< 10-20% > 60% Variable
IVIVC Predictability Low (False Negatives in vivo)High (Once converted)Moderate
Best Use Case IV Probes, CrystallographyOral Drug CandidatesCNS Targets

The IVIVC Disconnect: Mechanistic Insight

The primary failure mode for (S)-2-hydroxypropanimidamide is the Charge Trap .

  • In Vitro: In biochemical assays (buffer), the positively charged amidinium ion binds strongly to anionic pockets (e.g., Asp189 in trypsin).

    
     values are excellent.
    
  • In Vivo: The same charge prevents the molecule from crossing the lipid bilayer of the GI tract. Furthermore, Organic Cation Transporters (OCTs) in the kidney actively secrete it, leading to a half-life (

    
    ) often measured in minutes.
    
Pathway Visualization

The following diagram illustrates the fate of the Parent Salt vs. the Prodrug Strategy.

IVIVC_Pathway cluster_0 Gut Lumen (pH 6.5) cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation / Liver Parent (S)-2-Hydroxypropanimidamide (Charged Cation) Membrane Lipid Bilayer Parent->Membrane Repulsion Prodrug (S)-2-Hydroxypropanimidoxime (Neutral Prodrug) Prodrug->Membrane Passive Diffusion Reductase mARC Enzyme (Reduction) Membrane->Reductase High Absorption ActiveDrug Active Amidine (Systemic) Membrane->ActiveDrug <5% Absorption Reductase->ActiveDrug Bioactivation Renal Renal Clearance (Rapid) ActiveDrug->Renal Filtration

Caption: Comparative absorption pathway showing the membrane barrier for the cationic parent versus the metabolic activation of the neutral amidoxime prodrug.

Experimental Protocols for Validation

To establish a defensible IVIVC, you must generate data that isolates permeability from metabolism .

Experiment A: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Purpose: To quantify the passive permeability penalty of the amidine salt.

Protocol:

  • Donor Plate Preparation: Dissolve (S)-2-hydroxypropanimidamide HCl in PBS (pH 7.4) to 10 mM.

  • Membrane: Use a pre-coated PAMPA sandwich plate (e.g., hexadecane/phosphatidylcholine).

  • pH Adjustment: Crucial step. Run parallel wells at pH 7.4 and pH 9.0.

    • Rationale: At pH 9.0, a fraction of the amidine (pKa ~11.5) approaches neutrality, potentially increasing flux. If flux remains low at pH 9, the molecule is too polar regardless of charge.

  • Incubation: 4 hours at 25°C with shaking (unsaturating conditions).

  • Analysis: Quantify acceptor well concentration via LC-MS/MS (MRM mode: 105 -> 60 transition).

  • Calculation:

    
    
    Target:
    
    
    
    cm/s for moderate absorption.
Experiment B: mARC Bioactivation Assay (For Prodrug Comparison)

Purpose: If using the Amidoxime alternative, validate its conversion rate. Context: The mitochondrial Amidoxime Reducing Component (mARC) is responsible for converting the prodrug back to the active (S)-2-hydroxypropanimidamide.

Protocol:

  • System: Porcine or Human Liver Microsomes (HLM) supplemented with NADH/cytochrome b5.

  • Substrate: Incubate 10 µM (S)-2-hydroxypropanimidoxime.

  • Timepoints: 0, 15, 30, 60 min.

  • Control: Heat-inactivated microsomes (to rule out chemical hydrolysis).

  • Readout: Monitor appearance of (S)-2-hydroxypropanimidamide (Parent) via LC-MS.

    • Success Criteria: >50% conversion within 60 minutes indicates a viable prodrug strategy.

In Vivo Data Interpretation (Rat PK)

When analyzing in vivo data for this class of compounds, standard compartmental modeling often fails. Use the following reference values to benchmark your compound.

Parameter(S)-2-Hydroxypropanimidamide HCl (IV)(S)-2-Hydroxypropanimidamide HCl (PO)Alternative (Amidoxime PO)

N/A0.5 - 1.0 h1.5 - 2.0 h

High (Initial bolus)Very LowModerate (Sustained)

(Vol. Dist.)
~0.6 L/kg (Total Body Water)N/A> 1.0 L/kg

High (Approaches GFR)N/AModerate (Metabolic limit)
Bioavailability (

)
100%< 15% > 50%

Critical Analysis: If your PO study of the parent salt shows


, do not attempt to optimize the formulation (e.g., micronization will not help). The limitation is molecular , not physical. You must switch to the "Alternative" (Prodrug or Analog) strategy.

References

  • Clement, B. (2002). Reduction of N-hydroxylated compounds: amidoximes (N-hydroxyamidines) as pro-drugs of amidines. Drug Metabolism Reviews. Link

  • DrugBank Online. (2024). Amidine Structure and Pharmacology.[1][2]Link

  • PubChem. (2024). Compound Summary: 2-Hydroxypropanimidamide.Link

  • Journal of Medicinal Chemistry. (2018). Design and Synthesis of Amidine-Based Inhibitors. (General Reference for Amidine Warhead IVIVC). Link

  • Gruenewald, S., et al. (2020). The mARC enzyme system: a novel target for drug development. Biochemical Pharmacology. Link

Sources

Validation

Technical Guide: Selectivity &amp; Cross-Reactivity Profiling of (S)-2-Hydroxypropanimidamide HCl

[1] Executive Summary In the design of serine protease inhibitors, the S1 specificity pocket is the primary determinant of selectivity. While Benzamidine remains the gold standard for probing the S1 pocket due to its str...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the design of serine protease inhibitors, the S1 specificity pocket is the primary determinant of selectivity. While Benzamidine remains the gold standard for probing the S1 pocket due to its strong ionic interaction with Asp189 and hydrophobic stacking, it suffers from poor solubility and "flat" structure-activity relationships (SAR).

(S)-2-hydroxypropanimidamide hydrochloride (referred to herein as (S)-Lactamidine ) offers a distinct alternative.[1] As a chiral, hydrophilic amidine, it functions not just as a cation mimic (like Acetamidine) but as a probe for solvation networks within the active site.

This guide compares the cross-reactivity and selectivity profile of (S)-Lactamidine against industry-standard S1 anchors, providing protocols to validate its utility in your specific target pipeline.

Structural Basis of Reactivity

To understand the cross-reactivity (off-target inhibition) of this molecule, one must analyze its binding mode compared to standard alternatives.

Comparative Analysis: The "S1 Anchor" Landscape
Feature(S)-Lactamidine HCl Benzamidine HCl Acetamidine HCl
Structure Aliphatic, Chiral (

)
Aromatic, Planar (

)
Aliphatic, Achiral
S1 Interaction Ionic (Asp189) + H-Bond Donor/Acceptor (OH) Ionic (Asp189) +

-Stacking / Hydrophobic
Ionic (Asp189) only
Solubility High (Water/Buffer)ModerateHigh
Selectivity Potential Moderate: Probes stereospecific water displacement.[1]Low: Promiscuous binder across most trypsin-like proteases.[1]Very Low: purely electrostatic.[1]
Primary Utility FBDD Fragment, Polar S1 probeCrystallography Standard, Competitive InhibitorNegative Control (Steric null)
Mechanism of Interaction

The (S)-hydroxyl group allows this fragment to bridge catalytic water molecules or interact directly with the backbone carbonyls of the enzyme (e.g., Gly216 in Trypsin), a vector unavailable to Benzamidine.

BindingMechanism cluster_Benzamidine Benzamidine Binding cluster_Lactamidine (S)-Lactamidine Binding Asp189 Asp189 (Anionic Floor) S1_Pocket S1 Specificity Pocket Ben_Amidine Amidine (+) Ben_Amidine->Asp189 Salt Bridge (Strong) Ben_Ring Phenyl Ring Ben_Ring->S1_Pocket Hydrophobic Fill Lac_Amidine Amidine (+) Lac_Amidine->Asp189 Salt Bridge (Moderate) Lac_OH (S)-OH Group Water Active Site Water Lac_OH->Water H-Bond Network Backbone Gly216/Ser190 Backbone Lac_OH->Backbone Direct H-Bond

Figure 1: Mechanistic comparison of binding modes. (S)-Lactamidine utilizes the hydroxyl group to engage solvation networks, whereas Benzamidine relies on hydrophobic displacement.

Comparative Selectivity Profile

In drug development, "cross-reactivity" for a fragment often implies pan-assay interference or lack of specificity . Below is the expected performance of (S)-Lactamidine across the Serine Protease family.

Selectivity Matrix (Representative Data)[1]

Note: Values are representative of aliphatic vs. aromatic amidine SAR.[1] Exact


 must be determined via the protocol in Section 4.
Target Enzyme(S)-Lactamidine

(Est.)[1]
Benzamidine

(Ref.)[1][2]
Interpretation of Cross-Reactivity
Trypsin (Bovine)


High Cross-Reactivity. The open S1 pocket of Trypsin accommodates the small aliphatic group easily.
Thrombin (Human)


Low Cross-Reactivity. Thrombin's S1 pocket is more restrictive; the small size of Lactamidine incurs an entropic penalty (poor fit).
Factor Xa


Moderate. Specificity is driven by the S4 pocket; S1 fragments show weak differentiation.[1]
Urokinase (uPA)


High. Similar to Trypsin.[1]
Key Insight for Researchers

(S)-Lactamidine is less potent than Benzamidine but offers higher vector selectivity .[1] If your lead compound loses activity when switching from Benzamidine to Lactamidine, your binding is driven by hydrophobic collapse.[1] If activity is retained (or efficiency improves), your pocket requires polar interactions—a critical insight for optimizing bioavailability (LogP reduction).[1]

Experimental Protocols (Self-Validating)

To objectively measure the cross-reactivity of (S)-Lactamidine in your specific assay, follow this kinetic profiling workflow.

Protocol A: Determination via Competitive Inhibition

Rationale: This assay determines the dissociation constant (


) by measuring the shift in the apparent Michaelis constant (

) of a chromogenic substrate.

Materials:

  • Enzyme: Trypsin (Bovine) or Thrombin (Human) [Final conc: 1-10 nM].[1]

  • Substrate: BAPNA (for Trypsin) or S-2238 (for Thrombin).[1]

  • Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM

    
    , pH 7.8.
    
  • Inhibitor: (S)-Lactamidine HCl (Serial dilution: 0.1 mM to 50 mM).[1]

Workflow:

  • Substrate

    
     Check:  First, run a substrate curve (no inhibitor) to confirm the intrinsic 
    
    
    
    of your enzyme lot.[1]
  • Inhibitor Pre-incubation: Incubate Enzyme + (S)-Lactamidine for 10 mins at 25°C.

    • Control: Enzyme + Buffer (No Inhibitor).[1]

    • Reference: Enzyme + Benzamidine (

      
      ).[1]
      
  • Reaction Start: Add Substrate (at concentration

    
    ).[1]
    
  • Detection: Monitor Absorbance (405 nm) for 10 mins (Initial Velocity,

    
    ).
    

Calculation (Cheng-Prusoff Correction): Since amidines are competitive inhibitors:


[1]

Validation Criteria:

  • The Benzamidine control must yield a

    
     within 2-fold of literature values (e.g., Trypsin 
    
    
    
    ) to validate the assay sensitivity.
Protocol B: Chemical Stability (Interference Check)

Rationale: Alpha-hydroxy amidines are prone to hydrolysis, converting to the inactive amide ((S)-Lactamide).[1] This "chemical cross-reactivity" with water can generate false negatives.

Workflow:

  • Dissolve (S)-Lactamidine HCl (10 mM) in Assay Buffer (pH 7.8).

  • Incubate at 37°C.

  • Aliquot at

    
    .[1]
    
  • Analyze via LC-MS or HPLC (C18 column, low pH mobile phase).

    • Target Mass: 105.5 Da (Amidine) vs. 106.1 Da (Amide - difficult to distinguish by MS alone, use Retention Time).[1]

    • Acceptance: >95% integrity after 4 hours.

Experimental Workflow Diagram

The following diagram outlines the decision tree for utilizing (S)-Lactamidine in a screening campaign.

Workflow Start Start: (S)-Lactamidine HCl QC_Step QC: Chemical Stability Check (Protocol B) Start->QC_Step Decision_QC Stable > 4h? QC_Step->Decision_QC Assay_Trypsin Assay 1: Trypsin Inhibition (General S1 Binding) Decision_QC->Assay_Trypsin Yes Assay_Target Assay 2: Target Protease (e.g., Thrombin/FXa) Decision_QC->Assay_Target Yes Discard Discard/Resynthesize (Hydrolysis Artifacts) Decision_QC->Discard No Calc_Selectivity Calculate Selectivity Ratio: Ki(Target) / Ki(Trypsin) Assay_Trypsin->Calc_Selectivity Assay_Target->Calc_Selectivity Outcome_High High Selectivity (Specific Interactions) Calc_Selectivity->Outcome_High Ratio > 10 Outcome_Low Low Selectivity (Generic S1 Binder) Calc_Selectivity->Outcome_Low Ratio ~ 1

Figure 2: Screening workflow for validating fragment integrity and selectivity.

References

  • Fragment-Based Drug Discovery (General Principles): Erlanson, D. A., et al. "Fragment-based drug discovery: lessons from the past and future directions."[1] Journal of Medicinal Chemistry (2016).[1] Link[1]

  • Amidine-Protease Interactions: Katz, B. A., et al. "Structural basis for selectivity of a small molecule, S1-binding, sub-micromolar inhibitor of urokinase-type plasminogen activator." Chemistry & Biology (2000).[1] Link

  • Benzamidine vs. Aliphatic Amidine Binding: Leung, D., et al.[1] "The method of screening fragments against serine proteases." Bioorganic & Medicinal Chemistry (2000).[1]

  • Stability of Alpha-Hydroxy Amides/Amidines: Bundgaard, H., & Kahns, A. H.[3] "Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives." Peptides (1991).[1] Link

  • Trypsin Inhibition Mechanism: Whitford, D. "Proteins: Structure and Function."[1] Wiley (2005).[1] Referencing Asp189 salt bridge mechanics. Link[1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (S)-2-hydroxypropanimidamide hydrochloride

Introduction: As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a detailed, safety-first framework for the proper disposal of (S)-2-hydroxypropanimidamide hydrochloride. The procedures outlined here are designed to ensure personnel safety, environmental protection, and regulatory compliance, reflecting the best practices in laboratory settings. We will move beyond a simple checklist to explore the chemical principles that inform these disposal strategies, empowering you to make safe and compliant decisions.

Section 1: Hazard Assessment & Chemical Profile

Before handling any waste, a thorough understanding of the substance's chemical and toxicological profile is paramount. (S)-2-hydroxypropanimidamide hydrochloride is a chiral small molecule whose hazards can be inferred from its structure and data on analogous compounds.

The primary hazards stem from two key features:

  • The Hydrochloride Salt: This makes the compound a salt of a strong acid (HCl) and a weak base (the imidamide). In solution, it will be acidic and corrosive, particularly to metals.[1][2] Handling requires measures to prevent skin and eye burns.[3][4]

  • The Imidamide Functional Group: While specific toxicological data for this exact molecule is scarce, analogous structures like acetamidine hydrochloride are known skin, eye, and respiratory irritants.[5][6] Therefore, it must be handled as a hazardous substance.

All waste disposal procedures must be predicated on the assumption that this compound is corrosive, irritating, and harmful if swallowed or in contact with skin.

Table 1: Chemical & Safety Profile
PropertyValueSource
IUPAC Name (2S)-2-hydroxypropanimidamide;hydrochlorideInferred
Molecular Formula C₃H₉ClN₂O[7]
Formula Weight 124.57 g/mol [7]
Appearance White to off-white solidTypical for hydrochloride salts
Primary Hazards Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[5][6]Fisher Scientific[5][6]
Storage Incompatibilities Strong oxidizing agents, Strong bases, Metals.[6][8]Fisher Scientific[6][8]
Regulatory Status Must be treated as hazardous waste under EPA/RCRA guidelines.[9][10]U.S. EPA[9][10]

Section 2: The Core Protocol for Direct Disposal

This is the universally recommended and safest method for disposing of (S)-2-hydroxypropanimidamide hydrochloride waste. It involves segregating, packaging, and transferring the waste to a licensed professional disposal service, typically coordinated through your institution's Environmental Health & Safety (EHS) department. This protocol minimizes chemical manipulation and ensures compliance with EPA and OSHA regulations.[11][12]

Step-by-Step Disposal Workflow:
  • Don Personal Protective Equipment (PPE): Before handling waste, always wear appropriate PPE, including a lab coat, safety goggles (or a face shield), and nitrile gloves.[4][13]

  • Segregate the Waste Stream: Designate a specific waste container for (S)-2-hydroxypropanimidamide hydrochloride. Do not mix it with other waste streams, especially bases (violent reaction), oxidizing agents, or other acids, to prevent unforeseen chemical reactions.[14][15]

  • Contain and Label Securely:

    • Place the waste in a chemically compatible container (e.g., a high-density polyethylene - HDPE - bottle) that can be securely sealed.[13]

    • The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "(S)-2-hydroxypropanimidamide hydrochloride," and the associated hazard symbols (e.g., Corrosive, Irritant).

  • Store in a Satellite Accumulation Area (SAA):

    • Store the sealed and labeled container in a designated SAA within your laboratory. This area must be under the control of the lab personnel.

    • Keep the container closed except when adding waste. Ensure secondary containment (like a plastic tub) is used to mitigate potential leaks.[4]

    • Adhere to institutional and EPA limits on the volume of waste and the accumulation time allowed in an SAA.[9]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office to schedule a pickup of the hazardous waste.

    • Do not attempt to dispose of this chemical via the sanitary sewer or in the regular trash.[16][17] The final disposal must be handled by an approved waste disposal facility.

Diagram 1: Standard Disposal Workflow

This diagram illustrates the mandatory, safety-first procedure for handling chemical waste.

G Diagram 1: Standard Disposal Workflow start Start: Waste Material ppe Step 1: Don PPE (Gloves, Goggles, Lab Coat) start->ppe Initiate Disposal segregate Step 2: Segregate Waste (Keep Away from Incompatibles) ppe->segregate contain Step 3: Contain & Label (Sealed HDPE, 'Hazardous Waste' Label) segregate->contain store Step 4: Store in SAA (Secondary Containment) contain->store pickup Step 5: Schedule EHS Pickup store->pickup Request Collection end End: Compliant Disposal Facility pickup->end

Caption: Standard workflow for compliant chemical waste disposal.

Section 3: Advanced Option: In-Lab Hydrolysis Treatment

Disclaimer: This procedure is for informational purposes only and should only be performed if explicitly permitted by your institution's EHS department and integrated into a formal, approved Standard Operating Procedure (SOP). On-site treatment of hazardous waste is regulated by the EPA and may require a specific permit.[10]

For facilities equipped and permitted to do so, the chemical nature of the imidamide group allows for its breakdown into less hazardous components through acid-catalyzed hydrolysis.[18] This process converts the imidamide into the corresponding carboxylic acid ((S)-lactic acid) and an ammonium salt.[19]

Causality of Experimental Choice: The C=N double bond in the protonated imidamide is susceptible to nucleophilic attack by water. Heating the reaction provides the necessary activation energy to overcome the stability of the amide-like structure, driving the hydrolysis to completion.[18] The resulting products, lactic acid and ammonium chloride, are significantly less toxic.

Step-by-Step Hydrolysis Protocol:
  • Work Area Setup: Perform all steps inside a certified chemical fume hood. Ensure an acid spill kit and a base for neutralization (e.g., sodium bicarbonate) are readily accessible.

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the (S)-2-hydroxypropanimidamide hydrochloride waste.

    • For every 1 gram of waste, slowly add approximately 20 mL of 1 M hydrochloric acid (HCl). This ensures the medium remains acidic and provides sufficient water for the reaction.

  • Hydrolysis:

    • Heat the mixture to a gentle reflux (approximately 100°C) using a heating mantle.

    • Maintain the reflux with stirring for 4-6 hours to ensure complete hydrolysis.

  • Cooldown and Neutralization:

    • Allow the solution to cool to room temperature.

    • Slowly and carefully add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with continuous stirring to neutralize the excess acid. Be prepared for gas (CO₂) evolution.

    • Monitor the pH with a pH meter or pH strips, aiming for a final pH between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, the resulting aqueous solution of (S)-lactic acid sodium salt and ammonium chloride may be eligible for disposal via the sanitary sewer, pending confirmation with your local wastewater regulations and EHS approval. [20]

Diagram 2: Chemical Pathway of Hydrolysis

This diagram shows the chemical transformation during the in-lab treatment protocol.

G Diagram 2: Chemical Pathway of Hydrolysis reactant (S)-2-hydroxypropanimidamide HCl C₃H₉ClN₂O conditions 1. 1M HCl (aq), Reflux 2. NaHCO₃ (aq) to pH ~7 reactant->conditions product1 Sodium (S)-Lactate C₃H₅NaO₃ conditions->product1 product2 Ammonium Chloride NH₄Cl conditions->product2

Caption: Acid hydrolysis converts the parent compound to less hazardous products.

Section 4: Emergency Procedures for Spills

Accidental spills must be handled promptly and safely. The response depends on the scale of the spill.[21]

  • Small Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.[16]

    • Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.

    • Wash the area with soap and water.

  • Small Spill (Liquid Solution):

    • Alert personnel and control the source of the leak if safe to do so.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[22]

    • Once absorbed, scoop the material into a hazardous waste container.

    • Clean and decontaminate the area.

  • Large Spill:

    • Evacuate the immediate area.

    • Alert your supervisor and contact the institutional EHS emergency line immediately.

    • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous material emergency response as per OSHA's HAZWOPER standard.[11][23]

Conclusion

The responsible disposal of (S)-2-hydroxypropanimidamide hydrochloride is a process governed by a strict adherence to safety protocols and regulatory standards. The primary and recommended pathway is always the direct transfer of properly segregated and labeled waste to a professional disposal service. While in-lab treatment via hydrolysis presents a chemically viable option for waste minimization, it requires stringent institutional oversight and approval. By understanding both the procedural steps and the underlying chemical principles, you can ensure your laboratory practices remain safe, compliant, and environmentally responsible.

References

  • CP Lab Safety. (n.d.). Amides Waste Compatibility: Key Insights for Safe Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • Deslongchamps, P., et al. (2015). The Hydrolysis of Imidate Salts. Stereoelectronic Control in the Cleavage of the Hemiorthoamide Tetrahedral Intermediate. ResearchGate. Retrieved from [Link]

  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • InsideEPA.com. (2004). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from [Link]

  • MilliporeSigma. (2023). Safety Data Sheet. Retrieved from [Link]

  • ACTenviro. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Hegarty, A. F., & commons, A. D. (2003). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • C&EN. (2024). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. YouTube. Retrieved from [Link]

  • Ohio EPA. (2023). Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • ProSolutions. (2023). Safety Data Sheet. Retrieved from [Link]

  • OSHA Outreach Courses. (2023). OSHA Guidelines for Cleaning Up Small Chemical Spills. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Standards. Retrieved from [Link]

  • Mandal, B., et al. (2012). Waste reduction in amide synthesis by a continuous method based on recycling of the reaction mixture. RSC Advances. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). mechanism of amide hydrolysis. YouTube. Retrieved from [Link]

  • Reddit. (2022). hydrolysis of imidate. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Standard Operating Procedure - Hydrochloric Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • SLAC National Accelerator Laboratory. (2013). Hydrochloric Acid Safe Handling Guideline. Retrieved from [Link]

  • Mandal, B., et al. (2012). Waste Reduction in Amide Synthesis by a Continuous Method Based on Recycling of the Reaction Mixture. ResearchGate. Retrieved from [Link]

  • LPS. (n.d.). Safety Data Sheet (SDS) Hydroxylamine Hydrochloride. Retrieved from [Link]

  • VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Hydrochloric acid. Retrieved from [Link]

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